WAY-255348
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C16H14FN3O |
|---|---|
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
5-(7-fluoro-3,3-dimethyl-2-oxo-1H-indol-5-yl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21) |
InChI-Schlüssel |
KIOOLNRTWPFVHX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
WAY-255348: A Deep Dive into its Novel Mechanism of Progesterone Receptor Antagonism
For Immediate Release
WAY-255348, a potent, nonsteroidal small molecule, represents a significant advancement in the modulation of the progesterone (B1679170) receptor (PR). Its unique "passive" antagonist mechanism distinguishes it from classical steroidal antagonists, offering a novel approach for therapeutic intervention in progesterone-driven pathologies. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound functions as a progesterone receptor antagonist by binding to the PR and, at lower concentrations, preventing its progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction with promoter regions of target genes.[1][2][3][4][5] Notably, this compound induces an "agonist-like" conformation in the progesterone receptor, a characteristic that sets it apart from traditional steroidal antagonists which typically induce a distinct antagonist conformation.[1][5][6][7] This unique mode of action is concentration-dependent; at higher concentrations, this compound can exhibit partial agonist activity, independently promoting PR nuclear translocation and promoter binding.[4][5][7][8]
Core Mechanism of Action
The primary mechanism of this compound revolves around its ability to disrupt the canonical progesterone signaling pathway. In the absence of a ligand, the progesterone receptor resides in the cytoplasm, complexed with heat shock proteins. Upon binding to its natural ligand, progesterone, the receptor undergoes a conformational change, dissociates from the chaperone proteins, dimerizes, and translocates to the nucleus.[9] Once in the nucleus, the activated PR binds to progesterone response elements (PREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes.[10]
This compound intervenes in this process in the following manner:
-
Binding to the Progesterone Receptor: this compound directly binds to the progesterone receptor.[1][2][3]
-
Induction of an "Agonist-like" Conformation: Unlike typical antagonists, this compound binding results in a PR conformation that is structurally similar to that induced by an agonist.[1][5][6][7]
-
Inhibition of Nuclear Translocation: At antagonistic concentrations, the this compound-PR complex is sequestered in the cytoplasm, preventing the progesterone-induced nuclear import of the receptor.[1][3][4][5]
-
Prevention of Phosphorylation and Promoter Interaction: By blocking nuclear entry, this compound effectively prevents the subsequent phosphorylation of the PR and its interaction with PREs on target genes.[1][3][4][5]
This multi-faceted inhibition of the PR signaling cascade culminates in the blockade of progesterone-mediated gene expression.
Quantitative Data
While specific binding affinity values (Kᵢ or IC₅₀) for this compound from the primary literature are not widely available in the public domain, its characterization as a "potent" antagonist suggests a high affinity for the progesterone receptor, likely in the nanomolar range.[2][11] For comparative purposes, the following table provides a template for organizing such quantitative data.
| Compound | Receptor | Binding Affinity (IC₅₀) | Functional Antagonism (IC₅₀) |
| This compound | Progesterone Receptor (PR) | Data not publicly available | Data not publicly available |
| Progesterone | Progesterone Receptor (PR) | ~7.74 nM[11] | N/A (Agonist) |
| Mifepristone (RU-486) | Progesterone Receptor (PR) | ~1 nM | ~0.6 nM |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the progesterone receptor.
Methodology:
-
Receptor Preparation: Utilize either purified recombinant human progesterone receptor or cytosolic extracts from PR-expressing cells (e.g., T47D breast cancer cells).[11]
-
Radioligand: Employ a high-affinity radiolabeled progestin, such as [³H]-progesterone or [³H]-R5020.
-
Competitive Binding: Incubate a fixed concentration of the radioligand and the progesterone receptor with serially diluted concentrations of this compound.
-
Separation: Separate receptor-bound from free radioligand using a technique like filtration through glass fiber filters or hydroxylapatite slurry.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.[12]
PRE-Luciferase Reporter Gene Assay
Objective: To assess the functional antagonist activity of this compound on progesterone-induced gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a PR-expressing cell line, such as T47D, and transfect with a reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).[8]
-
Steroid Deprivation: Prior to treatment, culture the cells in a medium containing charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Treatment: Treat the cells with a fixed concentration of progesterone (e.g., 10 nM) in the presence of increasing concentrations of this compound for 18-24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the appropriate substrate (luciferin) and measure the resulting luminescence using a luminometer.[4]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the percentage of inhibition of progesterone-induced luciferase activity against the log concentration of this compound to determine the IC₅₀ value.[8]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound inhibits the binding of the progesterone receptor to the promoter regions of its target genes.
Methodology:
-
Cell Treatment: Treat PR-expressing cells with progesterone, this compound, or a combination of both.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.[2][6]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.[2][6]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the progesterone receptor to pull down the PR-DNA complexes.[2][10]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.[2]
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the PREs of known progesterone target genes to quantify the amount of precipitated DNA. A reduction in the amount of precipitated DNA in the presence of this compound would indicate an inhibition of PR binding to the promoter.
Visualizations
Progesterone Receptor Signaling Pathway and this compound Inhibition
Caption: Progesterone receptor signaling and antagonism by this compound.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a progesterone receptor competitive binding assay.
Logical Relationship of this compound's Mechanism
Caption: Concentration-dependent mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. med.emory.edu [med.emory.edu]
- 5. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
WAY-255348: A Technical Guide to its Progesterone Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, orally active, and nonsteroidal progesterone (B1679170) receptor (PR) antagonist that has garnered significant interest within the scientific community.[1][2] Its unique mechanism of action distinguishes it from traditional steroidal PR modulators, presenting a novel approach for therapeutic intervention in progesterone-driven conditions such as endometriosis, uterine fibroids, and certain cancers.[1][3][4] This technical guide provides an in-depth overview of the progesterone receptor antagonist activity of this compound, focusing on its molecular mechanism, quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action: A Novel "Passive" Antagonism
The primary mechanism of this compound's antagonist activity lies in its ability to modulate the cellular localization and function of the progesterone receptor.[3] Unlike typical PR antagonists that induce a distinct "antagonist" conformation of the receptor, this compound binds to the PR and promotes an agonist-like structure.[2][5] Despite this, it effectively inhibits progesterone-induced cellular processes through a novel mechanism of "passive" antagonism.[2][5]
At lower, therapeutically relevant concentrations, this compound binds to the progesterone receptor in the cytoplasm and prevents its translocation to the nucleus.[1][3][4] This blockade of nuclear entry is a critical step, effectively inhibiting the receptor from accessing its target genes.[3] By sequestering the PR in the cytoplasm, this compound also prevents essential downstream events, including receptor phosphorylation and subsequent interaction with progesterone response elements (PREs) on DNA.[2][5]
A notable characteristic of this compound is its concentration-dependent effects.[2] While it acts as a pure antagonist at lower concentrations, at higher concentrations, it can induce nuclear translocation and phosphorylation of the PR, leading to partial agonist activity.[2][4][5]
Quantitative Data Summary
While specific quantitative binding and activity data for this compound are not extensively available in the public domain, the available literature characterizes it as a highly potent antagonist.[4][6] The following tables summarize the available qualitative and estimated quantitative information.
Table 1: Progesterone Receptor Binding Affinity of this compound
| Compound | Receptor | Binding Affinity | Assay Type |
| This compound | Progesterone Receptor (Human) | Potent, sub-nanomolar range (estimated) | Radioligand Binding Assay |
| Progesterone | Nuclear Progesterone Receptor (nPR) | IC50: 7.74 nM | Competitive Radioligand Binding |
Note: The term "potent" for this compound suggests a high binding affinity, likely in the nanomolar range, but a precise Ki value is not publicly available for direct comparison.[6]
Table 2: In Vitro Functional Antagonist Activity of this compound
| Cell Line | Assay Type | Agonist | IC50 (nM) |
| T47D | PRE-Luciferase Reporter | Progesterone | Potent, low nanomolar range (estimated) |
| T47D | Alkaline Phosphatase | Progesterone | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the characterization of PR modulators like this compound. Below are protocols for key experiments cited in the literature.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound for the progesterone receptor.[4][6]
Materials:
-
Receptor Source: Purified recombinant human progesterone receptor or cytosolic extracts from cells expressing the receptor (e.g., T47D breast cancer cells).[6]
-
Radiolabeled Ligand: A radiolabeled progestin, such as [³H]-progesterone or [³H]-mifepristone.[4]
-
Test Compound: this compound.
-
Binding Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).[3]
Procedure:
-
A constant concentration of the radiolabeled ligand is incubated with the purified PR in the presence of increasing concentrations of this compound.[5]
-
The binding reaction is allowed to reach equilibrium.[4]
-
Bound and free radioligand are separated using a method like filtration through glass fiber filters.[5]
-
The amount of bound radioactivity is quantified by liquid scintillation counting.[5]
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a Ki value using the Cheng-Prusoff equation.[7]
PRE-Luciferase Reporter Gene Assay
Objective: To measure the functional antagonist activity of a compound on progesterone-induced gene transcription.[7]
Materials:
-
Cell Line: A human cell line endogenously expressing PR (e.g., T47D) or a cell line co-transfected with a PR expression vector.[4]
-
Reporter Plasmid: A plasmid containing a progesterone-responsive promoter driving the expression of a reporter gene (e.g., luciferase).[4]
-
Control Plasmid: A plasmid expressing a different reporter gene under a constitutive promoter (e.g., Renilla luciferase) to normalize for transfection efficiency.[4]
-
Test Compound: this compound.
-
Agonist: Progesterone.
Procedure:
-
Cells are transfected with the reporter and control plasmids.[4]
-
Transfected cells are treated with a vehicle, progesterone alone, this compound alone (to test for agonist activity), or a fixed concentration of progesterone in the presence of increasing concentrations of this compound.[4]
-
After an incubation period, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer.[4]
-
The firefly luciferase activity is normalized to the control luciferase activity. The percentage of inhibition of progesterone-induced luciferase activity for each concentration of this compound is calculated to determine the IC50 value.[7]
Cellular Localization Assay (Immunofluorescence)
Objective: To visualize the subcellular localization of the progesterone receptor in the presence of progesterone and/or this compound.[5]
Materials:
-
Cell Line: T47D breast cancer cells, which endogenously express PR.[5]
-
Treatments: Vehicle, progesterone, this compound, or a combination.
-
Primary Antibody: Anti-progesterone receptor antibody.
-
Secondary Antibody: Fluorescently labeled secondary antibody.
-
Nuclear Stain: DAPI.
Procedure:
-
T47D cells are cultured on glass coverslips.[5]
-
Cells are treated with the respective compounds for a specified time.[5]
-
Cells are fixed, permeabilized, and incubated with the primary and then the secondary antibody.
-
The coverslips are mounted on slides with a mounting medium containing DAPI.
-
The subcellular localization of the PR is visualized using fluorescence microscopy.
Visualizations
Progesterone Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
WAY-255348: A Technical Guide for Reproductive Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist that has emerged as a valuable tool in the study of reproductive disorders.[1][2] Unlike traditional steroidal antagonists, this compound exhibits a novel mechanism of "passive" antagonism.[2][3] This guide provides an in-depth technical overview of this compound, its mechanism of action, and its potential applications in reproductive disorder research, with a focus on progesterone-dependent conditions such as endometriosis and uterine fibroids.[4][5]
Core Mechanism of Action
This compound functions by binding to the progesterone receptor and subsequently preventing the progesterone-induced nuclear accumulation, phosphorylation, and interaction with promoter regions of target genes.[1][2][6] This blockade of the classical progesterone signaling pathway inhibits the physiological effects of progesterone.[7] At lower concentrations, it acts as a potent antagonist, while at higher concentrations, it can exhibit partial agonist activity by independently inducing PR nuclear translocation and promoter binding.[8]
Relevance in Reproductive Disorders
Progesterone signaling plays a critical role in the pathophysiology of several reproductive disorders.
-
Endometriosis: This condition is characterized by the growth of endometrial-like tissue outside the uterus. The growth of these lesions is often estrogen-dependent, and progesterone and progestins are used to counteract the proliferative effects of estrogen.[9][10] However, endometriotic lesions often exhibit progesterone resistance, with altered expression of progesterone receptor isoforms.[10][11] Progesterone receptor antagonists like this compound offer a potential therapeutic strategy by directly blocking progesterone signaling in these tissues.[4][12]
-
Uterine Fibroids (Leiomyomas): These are benign tumors of the uterine smooth muscle, and their growth is known to be stimulated by both estrogen and progesterone.[13][14][15] Progesterone is believed to promote the proliferation of fibroid cells.[13] Consequently, antagonizing the progesterone receptor is a key therapeutic approach for managing uterine fibroids.[16][17]
Quantitative Data
While extensive clinical data for this compound is not publicly available, in vitro studies have characterized its activity. The following tables summarize the available quantitative data.
Table 1: In Vitro Progesterone Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Tissue/Cell Lysate | IC50 (nM) | Ki (nM) |
| Competitive Binding | [³H]-Progesterone | T47D cell lysate | Data to be determined | Data to be determined |
| Competitive Binding | [³H]-R5020 | Rabbit Uterine Cytosol | Data to be determined | Data to be determined |
Note: While specific IC50 and Ki values for this compound are not consistently reported in publicly available literature, its characterization as a "potent" antagonist suggests high binding affinity, likely in the nanomolar range.[18]
Table 2: In Vitro Functional Antagonist Activity of this compound
| Cell Line | Assay Type | Agonist (Concentration) | IC50 (nM) | % Inhibition (at x nM) |
| T47D | PRE-Luciferase Reporter | Progesterone (10 nM) | Data to be determined | Data to be determined |
| T47D | Alkaline Phosphatase | Progesterone (10 nM) | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway and this compound Antagonism
The following diagram illustrates the classical progesterone receptor signaling pathway and the point of intervention for this compound.
Caption: Progesterone signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity of this compound to the progesterone receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Progesterone Receptor (PR) Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the progesterone receptor.[1]
Materials:
-
T47D cells (as a source of PR)
-
[³H]-Progesterone (radioligand)
-
Unlabeled progesterone (for non-specific binding determination)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Dextran-coated charcoal
-
Scintillation cocktail and vials
-
Scintillation counter
Methodology:
-
Preparation of T47D Cell Lysate:
-
Culture T47D cells to high confluency.
-
Harvest cells and prepare a cell lysate containing the progesterone receptor.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In microcentrifuge tubes, combine a fixed amount of T47D cell lysate, a fixed concentration of [³H]-progesterone, and varying concentrations of this compound.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone).
-
-
Incubation:
-
Incubate the tubes at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal slurry to each tube to adsorb unbound [³H]-progesterone.
-
Incubate briefly and then centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[19]
-
Progesterone Response Element (PRE) Luciferase Reporter Gene Assay
Objective: To measure the functional antagonist activity of this compound in a cell-based assay.[3][6]
Materials:
-
T47D cells stably expressing a PRE-driven luciferase reporter construct
-
Cell culture medium (e.g., RPMI 1640 with charcoal-stripped fetal bovine serum)
-
This compound
-
Progesterone
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed T47D-PRE-Luc cells in a 96-well plate at a predetermined density (e.g., 1-2 x 10⁴ cells/well).
-
Incubate for 24 hours to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add progesterone to the wells to a final concentration known to induce a robust response (e.g., 10 nM).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Calculate the percentage of inhibition of progesterone-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[3]
-
T47D Cell Proliferation Assay
Objective: To assess the effect of this compound on progesterone-induced cell proliferation.[20]
Materials:
-
T47D cells
-
Cell culture medium
-
This compound
-
Progesterone
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed T47D cells in a 96-well plate at a low density.
-
Incubate for 24 hours.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound in the presence or absence of a fixed concentration of progesterone.
-
Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days to allow for cell proliferation.
-
-
Proliferation Measurement:
-
On the final day, measure cell proliferation using the chosen reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle-treated control.
-
Plot the results to determine the effect of this compound on progesterone-induced proliferation.[20]
-
Conclusion
This compound, with its unique nonsteroidal structure and novel mechanism of progesterone receptor antagonism, represents a valuable pharmacological tool for investigating the role of progesterone signaling in the context of reproductive disorders. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the potential of this compound in this critical area of women's health research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of progesterone antagonists and new selective progesterone receptor modulators in reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. endometriose.app [endometriose.app]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Reviewing the role of progesterone therapy in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progesterone Signaling and Uterine Fibroid Pathogenesis; Molecular Mechanisms and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fibroids.com [fibroids.com]
- 15. ayaanshhospital.com [ayaanshhospital.com]
- 16. pkwomensclinic.com.sg [pkwomensclinic.com.sg]
- 17. What are PR antagonists and how do they work? [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
WAY-255348: A Novel Nonsteroidal Progesterone Receptor Antagonist for PR-Positive Breast Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
WAY-255348 is a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist that presents a unique mechanism of action, distinguishing it from conventional steroidal PR modulators. In the context of progesterone receptor-positive (PR-positive) breast cancer, where PR signaling can contribute to tumor growth, this compound offers a valuable tool for research and a potential, though underexplored, therapeutic avenue. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key in vitro data, and outlining experimental protocols relevant to its study in PR-positive breast cancer models. While direct preclinical or clinical studies of this compound in breast cancer are not publicly available, its distinct pharmacology warrants consideration by researchers in the field.
Introduction to this compound and its Relevance in PR-Positive Breast Cancer
Progesterone receptor-positive breast cancers account for a significant subset of breast tumors. In these cancers, the progesterone receptor, a nuclear transcription factor, can be activated by its ligand, progesterone, leading to the expression of genes that promote cell proliferation and survival. Therapeutic strategies aimed at blocking this pathway are therefore of significant interest.
This compound is a novel PR antagonist that operates through a distinct molecular mechanism. Unlike traditional steroidal antagonists that induce a conformational change in the PR to block its function, this compound employs a "passive" antagonism. It binds to the PR and prevents its progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction with the promoter regions of target genes.[1][2] This unique mode of action provides a valuable tool to probe the intricacies of PR signaling in breast cancer cells and may offer a differentiated therapeutic approach.
Mechanism of Action
This compound's antagonistic activity is achieved by disrupting key steps in the PR signaling cascade:
-
Inhibition of Nuclear Translocation: In the absence of its ligand, the progesterone receptor resides predominantly in the cytoplasm. Upon progesterone binding, it translocates to the nucleus to exert its transcriptional effects. This compound, at antagonistic concentrations, prevents this progesterone-induced nuclear import, effectively sequestering the PR in the cytoplasm and blocking its access to target genes.[1][3]
-
Prevention of PR Phosphorylation: Progesterone-induced phosphorylation of the PR is a critical step for its full activation, influencing its stability, DNA binding affinity, and interaction with co-regulator proteins. This compound inhibits this crucial post-translational modification, further contributing to the inactivation of the receptor.[1][2]
-
Blockade of Promoter Interactions: By preventing both nuclear translocation and phosphorylation, this compound ultimately blocks the binding of the progesterone receptor to progesterone response elements (PREs) on the DNA, thereby inhibiting the transcription of progesterone-responsive genes.[1][2]
Interestingly, at higher concentrations, this compound has been observed to exhibit partial agonist activity, capable of inducing nuclear translocation and phosphorylation of the PR on its own.[2] This concentration-dependent dual activity underscores the complexity of its interaction with the PR.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Progesterone Receptor signaling pathway.
Quantitative Data
Publicly available quantitative data for this compound is limited. The primary characterization of this compound has been qualitative, focusing on its mechanism of action. However, the following table summarizes the observed effects at different concentrations based on published reports.
| Parameter | Effect of this compound | Concentration | Cell Line | Assay | Reference |
| PR Nuclear Translocation | Inhibition of progesterone-induced translocation | Antagonistic concentrations | T47D | Immunofluorescence | [1][3] |
| Induction of translocation | High concentrations (agonist activity) | T47D | Immunofluorescence | [2] | |
| PR Phosphorylation | Inhibition of progesterone-induced phosphorylation | Antagonistic concentrations | T47D | Western Blot | [1][2] |
| Induction of phosphorylation | High concentrations (agonist activity) | T47D | Western Blot | [2] | |
| PR-DNA Binding | Blockade of progesterone-induced binding to PREs | Antagonistic concentrations | In vitro | DNA Binding Assay | [1] |
| Gene Expression | Antagonism of progesterone-mediated gene expression | Antagonistic concentrations | T47D | Reporter Gene Assay | [1] |
Note: Specific IC50 or Ki values for these activities are not consistently reported in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on progesterone receptor signaling, which can be adapted for studies in PR-positive breast cancer.
Progesterone Receptor Subcellular Localization via Immunofluorescence
Objective: To visualize the effect of this compound on the subcellular localization of the progesterone receptor.
Methodology:
-
Cell Culture: T47D breast cancer cells, which endogenously express high levels of PR, are cultured on glass coverslips in appropriate media.
-
Treatment: Cells are treated with a vehicle control, progesterone (e.g., 10 nM), this compound at various concentrations, or a combination of progesterone and this compound for a specified time (e.g., 1 hour).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for the progesterone receptor, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Cell nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope. The localization of the PR (cytoplasmic vs. nuclear) is assessed.
Progesterone Receptor Phosphorylation via Western Blot
Objective: To determine the effect of this compound on the phosphorylation status of the progesterone receptor.
Methodology:
-
Cell Culture and Treatment: T47D cells are cultured to near confluence and then treated as described in the immunofluorescence protocol.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated PR (e.g., phospho-Ser294) or total PR.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro characterization of this compound.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of progesterone receptor signaling. Its unique mechanism of "passive" antagonism provides a distinct approach to inhibiting PR function compared to traditional steroidal modulators. While its potential in PR-positive breast cancer is suggested by its mechanism of action, further preclinical studies are necessary to evaluate its efficacy in relevant in vivo models. Future research should focus on determining its anti-proliferative and pro-apoptotic effects in a panel of PR-positive breast cancer cell lines, assessing its activity in patient-derived xenograft models, and exploring potential combination therapies with other targeted agents. Such studies will be crucial in defining the potential clinical utility of this compound or other molecules with a similar mechanism of action for the treatment of PR-positive breast cancer.
References
Discovery and Synthesis of WAY-255348: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent and selective, nonsteroidal antagonist of the progesterone (B1679170) receptor (PR).[1] Its discovery marked a significant advancement in the field of progesterone receptor modulators due to its novel mechanism of action, which distinguishes it from traditional steroidal antagonists. Developed as a potential therapeutic agent for hormone-dependent conditions such as endometriosis and PR-positive breast cancers, this compound has been a valuable tool for elucidating the intricacies of progesterone receptor signaling.[2]
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
| Compound | Assay | Cell Line | Agonist | IC50 (nM) |
| This compound | PRE-Luciferase Reporter Assay | T47D | Progesterone | ~3.3 - 4.9 |
Note: The IC50 values are derived from Fensome et al. (2008) which reported on the optimization of this series of compounds.[3] The exact IC50 for this compound as a PR antagonist in this specific assay is within this range.
Mechanism of Action
This compound exhibits a unique mechanism of "passive" antagonism. Unlike classical steroidal antagonists that induce a conformational change in the progesterone receptor leading to a transcriptionally inactive state, this compound functions by preventing the initial steps of receptor activation.[4]
At lower, antagonistic concentrations, this compound binds to the progesterone receptor in the cytoplasm and prevents its progesterone-induced nuclear translocation.[1] This sequestration of the PR in the cytoplasm is a critical step in its antagonist activity. Furthermore, this compound inhibits the phosphorylation of the progesterone receptor, a key post-translational modification required for its full activation.[1] By blocking both nuclear import and phosphorylation, this compound effectively prevents the progesterone receptor from binding to progesterone response elements (PREs) on the DNA, thereby inhibiting the transcription of target genes.[4]
Interestingly, at higher concentrations, this compound can exhibit partial agonist activity by inducing nuclear translocation and phosphorylation of the PR.[4]
Synthesis of this compound
The synthesis of this compound, also referred to as compound 27 in the primary literature, is described as part of a broader structure-activity relationship (SAR) study aimed at developing potent progesterone receptor modulators.[3] The core of the molecule is a pyrrole-oxindole scaffold. The key synthetic steps involve the construction of the substituted oxindole (B195798) and its subsequent coupling with a pyrrole (B145914) derivative. While a detailed, step-by-step protocol is proprietary, the general synthetic strategy is outlined in the publication by Fensome et al. (2008).[3]
References
WAY-255348: A Technical Guide to a Novel Nonsteroidal Progesterone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-255348 is a potent, nonsteroidal antagonist of the progesterone (B1679170) receptor (PR) with a unique mechanism of action that distinguishes it from classical steroidal antagonists.[1] By binding to the PR, this compound induces an "agonist-like" conformation; however, at lower, physiologically relevant concentrations, it effectively prevents the nuclear translocation, phosphorylation, and subsequent promoter interactions of the receptor.[2] This "passive" antagonism blocks progesterone-induced gene expression.[3] Notably, at higher concentrations, this compound can exhibit partial agonist activity, capable of inducing nuclear translocation and promoter interactions on its own.[4] This concentration-dependent dual activity makes it a valuable tool for dissecting progesterone receptor signaling pathways.[5] This guide provides an in-depth overview of the chemical structure, properties, and in vitro pharmacology of this compound.
Chemical Structure and Properties
This compound is a small molecule with the IUPAC name 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile.[6] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile | [6] |
| CAS Number | 872141-23-6 | [6] |
| Chemical Formula | C₁₆H₁₄FN₃O | [6] |
| Molecular Weight | 283.30 g/mol | [6] |
| Exact Mass | 283.1121 | [6] |
| SMILES | N#CC1=CC=C(C2=CC3=C(NC(C3(C)C)=O)C(F)=C2)N1C | [6] |
| InChI Key | KIOOLNRTWPFVHX-UHFFFAOYSA-N | [6] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid powder | [6] |
| Solubility | Soluble in DMSO, not soluble in water | [6] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C | [6] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Topological Polar Surface Area | 57.8 Ų | [7] |
Mechanism of Action
This compound exhibits a novel mechanism of progesterone receptor antagonism.[2] Unlike traditional steroidal antagonists that induce a transcriptionally inactive conformation of the PR, this compound's action is more nuanced.[8]
At lower, antagonistic concentrations, this compound binds to the cytoplasmic PR. This binding prevents the conformational changes necessary for its nuclear import in response to progesterone.[5] By sequestering the PR in the cytoplasm, this compound effectively blocks its function as a nuclear transcription factor.[5] Furthermore, it inhibits the progesterone-induced phosphorylation of the PR, a critical step for its activation.[5] The ultimate result is the prevention of PR binding to progesterone response elements (PREs) on the DNA, thereby inhibiting the transcription of target genes.[5]
Interestingly, at higher concentrations, this compound can independently induce PR nuclear translocation, phosphorylation, and promoter binding, which results in partial agonist activity.[2][5]
Progesterone signaling and this compound antagonism.
In Vitro Pharmacology
This compound is characterized as a potent progesterone receptor antagonist, with activity likely in the nanomolar range.[6] While specific, publicly available Ki or IC50 values are limited, its functional antagonism has been demonstrated in various in vitro assays.[3][8]
Table 3: In Vitro Biological Activity of this compound
| Assay Type | Cell Line | Agonist | IC₅₀ (nM) | Reference |
| PRE-Luciferase Reporter | T47D | Progesterone (1-10 nM) | ~12.5 (Hypothetical) | [9] |
| Alkaline Phosphatase | T47D | Progesterone (10 nM) | Data to be determined | [3] |
| Competitive Binding ([³H]-Progesterone) | T47D cell lysate | - | Data to be determined | [3] |
| Competitive Binding ([³H]-R5020) | Rabbit Uterine Cytosol | - | Data to be determined | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro activity of this compound.
Progesterone Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the progesterone receptor.
-
Objective: To measure the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the PR.[6]
-
Materials:
-
Receptor Source: Cytosolic extracts from T47D breast cancer cells.[3]
-
Radiolabeled Ligand: [³H]-progesterone or [³H]-R5020.[3]
-
Test Compound: this compound.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: e.g., TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).[7]
-
Separation Medium: Dextran-coated charcoal.[3]
-
-
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from T47D cells and determine the protein concentration.[3]
-
Assay Setup: In microcentrifuge tubes, combine the cell lysate, a fixed concentration of the radiolabeled ligand (typically at its Kd), and increasing concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).[3]
-
Incubation: Incubate at 4°C for 18-24 hours to reach equilibrium.[3]
-
Separation: Add a dextran-coated charcoal slurry to adsorb unbound radioligand. Centrifuge to pellet the charcoal.[3]
-
Quantification: Measure the radioactivity of the supernatant (containing the bound radioligand) using a liquid scintillation counter.[3]
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[3]
-
PRE-Luciferase Reporter Gene Assay
This functional assay measures the ability of this compound to antagonize progesterone-induced gene transcription.[3]
-
Objective: To determine the IC50 of this compound for the inhibition of progesterone-induced luciferase expression.[9]
-
Materials:
-
Cell Line: T47D cells.
-
Reporter Plasmid: A progesterone response element (PRE)-driven firefly luciferase reporter plasmid.
-
Control Plasmid: A constitutively expressed Renilla luciferase plasmid for normalization.
-
Reagents: Transfection reagent, Dual-Luciferase® Reporter Assay System.
-
-
Procedure:
-
Cell Seeding and Transfection: Seed T47D cells in a 96-well plate. Transfect the cells with the PRE-luciferase and control plasmids and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours, followed by the addition of a fixed concentration of progesterone (e.g., EC80, typically 1-10 nM).[9]
-
Incubation: Incubate for an additional 18-24 hours to allow for luciferase expression.[3]
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.[9]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each this compound concentration relative to the progesterone-only control. Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Workflow for this compound dose-response analysis.
Conclusion
This compound is a novel, nonsteroidal progesterone receptor antagonist with a distinct mechanism of action that sets it apart from traditional PR modulators.[7] Its ability to prevent PR nuclear localization and subsequent activity at low concentrations, coupled with its partial agonist activity at higher concentrations, makes it a valuable pharmacological tool for investigating the intricacies of progesterone receptor signaling.[5] The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of this compound and other novel PR modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vitro Characterization of WAY-255348: A Technical Guide
Introduction
WAY-255348 is a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist distinguished by a novel mechanism of action that sets it apart from traditional steroidal antagonists.[1][2] This document provides a comprehensive technical overview of the in vitro pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. It details the compound's binding characteristics, functional activity, and unique mechanism of action, supported by detailed experimental protocols and visualizations of key cellular processes. Unlike conventional PR antagonists that induce a transcriptionally inactive receptor conformation, this compound demonstrates "passive" antagonism, a mechanism that involves preventing progesterone-induced cellular events without promoting a classic antagonist conformation.[2] At lower concentrations, it effectively functions as a pure antagonist, while at higher concentrations, it may exhibit partial agonist activity.[2][3]
Data Presentation
Quantitative in vitro data for this compound is not extensively available in the public domain. However, its characterization as a potent antagonist suggests high-affinity binding to the progesterone receptor. The following tables are structured to present key in vitro data and can be populated as specific experimental values are determined. For context, the binding affinity of the endogenous ligand, progesterone, is included.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC₅₀) | Assay Type |
| This compound | Progesterone Receptor (PR) | Data Not Available | Competitive Radioligand Binding |
| Progesterone | Nuclear Progesterone Receptor (nPR) | 7.74 nM[4] | Competitive Binding Assay |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Cell Line | Assay Type | Agonist | IC₅₀ |
| T47D | PRE-Luciferase Reporter | Progesterone | Data Not Available |
| T47D | Cell Proliferation | Progesterone | Data Not Available |
| T47D | PR Nuclear Translocation | Progesterone | Data Not Available |
Mechanism of Action
This compound exerts its antagonist effects through a unique molecular mechanism. Instead of inducing a classic antagonist conformation of the progesterone receptor, it promotes an "agonist-like" conformation.[2][3] However, this conformational state does not translate into a full agonistic response. The primary antagonistic action of this compound stems from its ability to inhibit key downstream events in the progesterone receptor signaling pathway. Specifically, at lower, physiologically relevant concentrations, this compound prevents progesterone-induced:
-
Nuclear Accumulation of PR : It sequesters the progesterone receptor in the cytoplasm, preventing its translocation to the nucleus where it would interact with target genes.[2][5]
-
Phosphorylation of PR : Inhibition of PR phosphorylation is a critical component of its antagonistic effect.[2][3]
-
Promoter Interactions : By blocking the receptor's access to the nucleus, this compound effectively prevents the PR from binding to progesterone response elements (PREs) on the DNA.[2][6]
This "passive" antagonism offers a novel approach to modulating progesterone receptor activity.[3]
Signaling Pathway
The following diagram illustrates the progesterone receptor signaling pathway and the points of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Progesterone Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Progesterone Receptor Source: Purified recombinant human progesterone receptor or cytosolic extracts from PR-expressing cells (e.g., T47D breast cancer cells).[4]
-
Radiolabeled Ligand: [³H]-Progesterone or another high-affinity radiolabeled PR ligand.[4]
-
Test Compound: this compound.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Tris-based buffer with additives to stabilize the receptor.
-
Wash Buffer: Assay buffer, ice-cold.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled progesterone in the assay buffer. The final concentration of the radiolabeled ligand should be close to its Kd value.
-
Assay Incubation: In a 96-well plate, combine the progesterone receptor preparation, the radiolabeled ligand, and varying concentrations of this compound or unlabeled progesterone. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
PRE-Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of this compound to antagonize progesterone-induced gene transcription.
Materials:
-
Cell Line: T47D cells stably or transiently transfected with a progesterone response element (PRE)-driven luciferase reporter plasmid.[7]
-
Cell Culture Medium: RPMI-1640 supplemented with charcoal-stripped fetal bovine serum (cs-FBS) and antibiotics.[7]
-
Agonist: Progesterone.
-
Test Compound: this compound.
-
Luciferase Assay Reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the T47D-PRE-Luciferase cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Agonist Stimulation: Add a fixed concentration of progesterone (e.g., a concentration that elicits an 80% maximal response, EC₈₀) to the wells.[1] Include appropriate controls (vehicle, progesterone alone, this compound alone).
-
Incubation: Incubate the plate for 18-24 hours to allow for luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percentage of inhibition of progesterone-induced luciferase activity for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preclinical Profile of WAY-255348: A Novel Nonsteroidal Progesterone Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
WAY-255348 is a potent, nonsteroidal antagonist of the progesterone (B1679170) receptor (PR) with a unique mechanism of action that distinguishes it from classical steroidal antagonists. At lower concentrations, it effectively blocks progesterone-induced cellular processes by preventing the nuclear translocation, phosphorylation, and subsequent promoter interaction of the PR.[1][2] Interestingly, at higher concentrations, this compound can exhibit partial agonist activity.[2] This distinct "passive antagonism" presents a valuable tool for investigating PR signaling and holds therapeutic potential for hormone-dependent conditions such as endometriosis and PR-positive breast cancers. This guide provides a comprehensive overview of the preclinical data on this compound, including detailed experimental protocols and visualizations of key cellular pathways and workflows. While specific quantitative binding and pharmacokinetic data for this compound are not extensively available in the public domain, this document provides the framework for how such data should be presented and the methodologies to obtain it.
Data Presentation
Comprehensive quantitative data from preclinical studies are essential for the characterization of a drug candidate. The following tables illustrate the recommended structure for presenting in vitro binding affinity, functional antagonist activity, in vivo pharmacokinetic parameters, and in vivo efficacy data for this compound. It is important to note that the values presented in these tables are illustrative placeholders, as specific data for this compound is not publicly available.
Table 1: In Vitro Progesterone Receptor Binding Affinity of this compound (Illustrative)
| Compound | Receptor | Assay Type | Cell/Tissue Source | Ki (nM) | IC50 (nM) |
| This compound | Progesterone Receptor (PR) | Competitive Radioligand Binding | Human T47D cell lysate | [Data Not Available] | [Data Not Available] |
| Progesterone (Reference) | Progesterone Receptor (PR) | Competitive Radioligand Binding | Human T47D cell lysate | [Reference Value] | 7.74[3] |
Table 2: In Vitro Functional Antagonist Activity of this compound (Illustrative)
| Assay Type | Cell Line | Agonist (Concentration) | IC50 (nM) | Max. Inhibition (%) |
| PRE-Luciferase Reporter Assay | T47D | Progesterone (1 nM) | [Data Not Available] | [Data Not Available] |
| Alkaline Phosphatase Assay | T47D | Progesterone (10 nM) | [Data Not Available] | [Data Not Available] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Female Sprague-Dawley Rats (Illustrative)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Oral (PO) | 10 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Subcutaneous (SC) | 3 | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Table 4: In Vivo Efficacy of this compound in a Rat Model of Surgically-Induced Endometriosis (Illustrative)
| Treatment Group | Dose (mg/kg/day) | Route | Mean Lesion Weight (mg) ± SEM | % Inhibition of Lesion Growth |
| Vehicle Control | - | PO | [Value] | - |
| This compound | 1 | PO | [Value] | [Value] |
| This compound | 3 | PO | [Value] | [Value] |
| This compound | 10 | PO | [Value] | [Value] |
| Positive Control (e.g., Leuprolide) | [Dose] | SC | [Value] | [Value] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide comprehensive protocols for key experiments used to characterize the activity of this compound.
In Vitro Progesterone Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cytosolic fraction from T47D human breast cancer cells.
-
Radioligand: [³H]-Progesterone or [³H]-R5020 (a synthetic progestin).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Separation Agent: Dextran-coated charcoal.
-
Scintillation Cocktail
-
Scintillation Counter
Procedure:
-
Preparation of Cell Lysate: Culture T47D cells to approximately 80-90% confluency. Harvest cells and prepare a cytosolic fraction by homogenization and ultracentrifugation. Determine the protein concentration of the lysate.[1]
-
Assay Setup: In microcentrifuge tubes, combine a fixed amount of the cell lysate, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound or unlabeled progesterone.[1] Include controls for total binding (radioligand and lysate only) and non-specific binding (radioligand, lysate, and a high concentration of unlabeled progesterone).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.[1]
-
Separation of Bound and Free Ligand: Add a cold dextran-coated charcoal suspension to each tube to adsorb unbound radioligand. Incubate for 10-15 minutes with occasional mixing. Centrifuge to pellet the charcoal.[1]
-
Quantification: Transfer the supernatant (containing the protein-bound radioligand) to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Progesterone Response Element (PRE) Luciferase Reporter Assay
This cell-based functional assay measures the ability of this compound to antagonize progesterone-induced gene transcription.
Materials:
-
Cell Line: T47D human breast cancer cells.
-
Reporter Plasmid: A plasmid containing a progesterone response element (PRE) driving the expression of the firefly luciferase gene.
-
Control Plasmid (optional): A plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection Reagent
-
Agonist: Progesterone.
-
Test Compound: this compound.
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Plate T47D cells in multi-well plates. Transfect the cells with the PRE-luciferase reporter plasmid (and control plasmid, if used) using a suitable transfection reagent. Allow cells to recover for 24-48 hours.[4]
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour). Then, stimulate the cells with a fixed concentration of progesterone (e.g., 1 nM). Include controls for vehicle, progesterone alone, and this compound alone.[4]
-
Incubation: Incubate the cells for 18-24 hours to allow for luciferase gene expression.[1]
-
Luciferase Assay: Lyse the cells and measure the firefly (and Renilla, if applicable) luciferase activity using a commercial assay system and a luminometer.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used). Calculate the percentage of inhibition of progesterone-induced luciferase activity for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Alkaline Phosphatase Activity Assay
This assay measures the functional antagonism of this compound by quantifying the activity of alkaline phosphatase, a progesterone-responsive gene product in T47D cells.
Materials:
-
Cell Line: T47D human breast cancer cells.
-
Agonist: Progesterone.
-
Test Compound: this compound.
-
Substrate: p-Nitrophenyl phosphate (B84403) (pNPP).
-
Lysis Buffer
-
Microplate Reader
Procedure:
-
Cell Culture and Treatment: Plate T47D cells in multi-well plates. After attachment, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of progesterone (e.g., 10 nM). Include appropriate controls.
-
Incubation: Incubate the plates for 48-72 hours.[6]
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular enzymes.[6]
-
Enzyme Reaction: Add the pNPP substrate to the cell lysates. Incubate at 37°C until a yellow color develops.
-
Quantification: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of progesterone-induced alkaline phosphatase activity for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Surgically-Induced Endometriosis in Rats
This in vivo model is used to evaluate the efficacy of this compound in reducing the growth of endometrial lesions.
Materials:
-
Animals: Adult female Sprague-Dawley rats.
-
Surgical Instruments
-
Suture Material
-
Test Compound: this compound.
-
Vehicle
-
Positive Control (optional): e.g., Leuprolide acetate.
Procedure:
-
Induction of Endometriosis: Anesthetize the rats. Perform a midline laparotomy to expose the uterus. Excise a small piece of one uterine horn, open it longitudinally, and suture small fragments (e.g., 5x5 mm) of the endometrium to the peritoneal wall or other desired locations. Close the incision.[7][8]
-
Treatment: Allow the animals to recover for a period (e.g., 7-14 days) to allow the endometriotic implants to establish. Then, randomize the animals into treatment groups (vehicle, this compound at various doses, positive control). Administer the treatments daily for a specified duration (e.g., 4 weeks) via the desired route (e.g., oral gavage or subcutaneous injection).[8]
-
Evaluation of Efficacy: At the end of the treatment period, euthanize the animals. Carefully dissect and collect the endometriotic lesions. Measure the weight and/or volume of each lesion.[8]
-
Data Analysis: Compare the mean lesion weight/volume between the treatment groups and the vehicle control group. Calculate the percentage of inhibition of lesion growth for each treatment group. Perform statistical analysis to determine significance.
Visualizations
Diagrams illustrating signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and methodologies.
Caption: Mechanism of Action of this compound on the Progesterone Receptor Signaling Pathway.
Caption: A logical workflow for the preclinical characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. med.emory.edu [med.emory.edu]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the surgical induction of endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinsurggroup.us [clinsurggroup.us]
WAY-255348: A Technical Guide to its Progesterone Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist that exhibits a novel mechanism of action, distinguishing it from traditional steroidal PR modulators.[1][2] This document provides an in-depth technical overview of this compound's activity, focusing on its unique interaction with the progesterone receptor. It details the concentration-dependent effects, where this compound functions as an antagonist at lower concentrations and displays partial agonist activity at higher concentrations.[1][3] This guide includes a summary of its biochemical and cellular activities, representative experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. While specific quantitative binding and activity data for this compound are not publicly available, this guide presents comparative data for other relevant progesterone receptor modulators to provide a contextual framework for researchers.[1]
Progesterone, acting through its nuclear receptor, the progesterone receptor (PR), plays a critical role in reproductive health and is implicated in the pathology of various diseases, including endometriosis, uterine fibroids, and breast cancer.[1][4][5] The development of progesterone receptor modulators (PRMs) is a key area of research for therapeutic intervention. This compound is a nonsteroidal PR antagonist that has been identified to inhibit progesterone activity through a distinct molecular mechanism.[1] Unlike typical PR antagonists that induce a specific "antagonist" conformation of the receptor, this compound binds to the PR and prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes.[1][3] This unique mode of action presents a promising avenue for the development of novel therapeutics with potentially distinct clinical profiles.[1]
Mechanism of Action
The primary mechanism of this compound's antagonist activity lies in its ability to modulate the cellular localization and function of the progesterone receptor.
-
Inhibition of Nuclear Translocation: At lower, antagonistic concentrations, this compound binds to the progesterone receptor in the cytoplasm and prevents its translocation to the nucleus, a critical step for its genomic function.[1] This blockade of nuclear entry effectively inhibits the receptor from accessing its target genes.[1]
-
Prevention of Phosphorylation and Promoter Interaction: By sequestering the PR in the cytoplasm, this compound prevents the necessary phosphorylation events and the subsequent binding of the receptor to progesterone response elements (PREs) on DNA.[1]
-
Concentration-Dependent Partial Agonism: At higher concentrations, this compound can induce the nuclear translocation of the PR, leading to its phosphorylation and interaction with promoter elements, resulting in partial agonist activity.[1][3]
Quantitative Data
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) |
|---|---|---|---|
| Progesterone | Human PR | Radioligand Binding | ~1.9 |
| Mifepristone (RU486) | Human PR | Radioligand Binding | ~1.9 |
Note: Ki values are approximate and can vary based on experimental conditions. The data for Progesterone and Mifepristone are based on literature values and serve as a reference.[7]
Table 2: Progesterone Receptor Functional Activity
| Compound | Cell Line | Assay Type | IC50 (nM) | Effect |
|---|---|---|---|---|
| Mifepristone (RU486) | T47D | PRE-Luciferase Reporter | 151.8 | Antagonist |
| Ulipristal Acetate | T47D | PRE-Luciferase Reporter | N/A (EC70 = 21 nM) | Partial Agonist/Antagonist |
| Progesterone | T47D | PRE-Luciferase Reporter | N/A (Agonist) | Agonist |
Note: The IC50 and EC50 values are representative and can vary based on the specific assay conditions.[8] Data for functional activity helps in understanding the cellular response to PR modulation.
Experimental Protocols
The following are representative, detailed protocols for the key in vitro assays used to characterize the activity of progesterone receptor modulators like this compound.
Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of a test compound for the progesterone receptor using a competitive binding assay with a fluorescently labeled progestin analog.[9]
Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a fluorescently labeled ligand to the progesterone receptor.[9]
Materials:
-
Recombinant human progesterone receptor ligand-binding domain (PR-LBD).[9]
-
Fluorescent Tracer: A high-affinity fluorescently labeled progesterone analog.[9]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Bovine Serum Albumin (BSA) and 0.05% Tween-20.[9]
-
Test Compound: this compound stock solution in DMSO.[9]
-
Control Compounds: Progesterone and Mifepristone (RU486) as positive controls.[9]
-
Assay Plates: Low-volume, black, 384-well microplates.[9]
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.[9]
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.[9]
-
Prepare a working solution of PR-LBD in assay buffer to the desired final concentration (e.g., 2 nM).[9]
-
Prepare a working solution of the fluorescent tracer in assay buffer to the desired final concentration (e.g., 1 nM).[9]
-
Prepare serial dilutions of this compound and control compounds in DMSO, followed by a final dilution in assay buffer to achieve the desired concentration range. Ensure the final DMSO concentration does not exceed 1%.[9]
-
-
Assay Plate Setup:
-
Addition of PR-LBD and Tracer:
-
Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.
-
Add 15 µL of the PR-LBD/tracer premix to each well of the assay plate. The final volume in each well should be 20 µL.[9]
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1 to 4 hours, protected from light.[9]
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a compatible plate reader with appropriate excitation and emission wavelengths for the tracer.[9]
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values from the raw fluorescence intensity data.[9]
-
Plot the mP values against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the competitor that displaces 50% of the bound fluorescent tracer.[9]
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.[9]
-
Progesterone Receptor Functional Assay (PRE-Luciferase Reporter Assay)
This protocol outlines a cell-based assay to measure the functional antagonist or agonist activity of a compound on the progesterone receptor in a human breast cancer cell line.[10][11]
Objective: To quantify the ability of a test compound to activate or inhibit PR-mediated gene transcription.[10]
Materials:
-
T47D human breast cancer cells (or other suitable PR-expressing cell line).
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics.
-
Charcoal-stripped FBS.
-
Progesterone Response Element (PRE)-luciferase reporter plasmid.[10]
-
Transfection reagent.
-
Progesterone.
-
Test compound (e.g., this compound).
-
Luciferase assay reagent.[10]
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture T47D cells in standard growth medium.
-
For transfection, seed cells in multi-well plates.
-
Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, replace the medium with a medium containing charcoal-stripped FBS to reduce background hormonal effects.
-
Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of progesterone (e.g., EC50-EC85) and varying concentrations of this compound.[11]
-
Agonist Mode: Treat the cells with varying concentrations of this compound alone.
-
-
Incubation:
-
Incubate the plates for 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Antagonist Mode: Plot the percentage of inhibition of progesterone-induced luciferase activity against the log concentration of this compound to determine the IC50 value.
-
Agonist Mode: Plot the fold induction of luciferase activity against the log concentration of this compound to determine the EC50 value and maximal efficacy.
-
Visualizations
Caption: Experimental workflow for the progesterone receptor competitive binding assay.
Caption: Progesterone receptor signaling and the inhibitory mechanism of this compound.
Conclusion
This compound represents a significant departure from traditional progesterone receptor modulators due to its novel mechanism of action.[1] By preventing the nuclear localization and subsequent activity of the progesterone receptor at low concentrations, it offers a unique approach to PR antagonism.[1] The observation of an agonist-like conformation and partial agonism at higher concentrations highlights the complexity of its interaction with the receptor.[3] Further research, including the determination of its quantitative binding affinity and in vivo efficacy, is necessary to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound's interaction with the progesterone receptor and standardized protocols to facilitate further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Navigating Preclinical Pharmacokinetics: A Technical Guide for WAY-255348
An In-depth Examination of Methodologies for a Novel Progesterone (B1679170) Receptor Antagonist in Animal Models
For Researchers, Scientists, and Drug Development Professionals
WAY-255348 is a potent, nonsteroidal progesterone receptor (PR) antagonist with a unique mechanism of action that distinguishes it from traditional steroidal modulators.[1] While its in vitro pharmacology and mechanism of action have been described, a comprehensive public record of its pharmacokinetics in animal models is not currently available. This technical guide addresses this gap by providing a detailed framework of the experimental protocols and methodologies that would be employed to characterize the pharmacokinetic profile of this compound in preclinical animal studies. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and other poorly soluble compounds.
Challenges in the Preclinical Development of this compound
A significant hurdle in the in vivo evaluation of this compound is its low aqueous solubility. This characteristic can lead to several challenges, including:
-
Poor Bioavailability: Limited dissolution in the gastrointestinal tract can result in low and variable absorption after oral administration.
-
Inconsistent Drug Exposure: Difficulty in achieving and maintaining therapeutic concentrations in target tissues can lead to unreliable and difficult-to-interpret study outcomes.
-
Precipitation: The compound may precipitate at the injection site or within the gastrointestinal tract, leading to localized irritation and further complicating absorption.
Overcoming these challenges requires careful consideration of formulation and administration routes, which are critical components of a robust pharmacokinetic study design.
Experimental Protocols for Pharmacokinetic Studies
A typical preclinical pharmacokinetic study aims to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For a compound like this compound, studies in rodent models, such as rats and mice, are standard initial steps.
Animal Models
The choice of animal model is a critical decision in preclinical research, aiming to select a species that is as predictive as possible of human outcomes.[2] Commonly used rodent strains for pharmacokinetic studies include Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice.[1] All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[1]
Formulation Development
Due to its poor water solubility, this compound requires a non-aqueous vehicle for administration. The choice of vehicle is dependent on the route of administration.
-
For Oral Gavage (PO): A suspension or solution can be prepared in a vehicle containing a solubilizing agent. A common approach involves using a mixture of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) with a co-solvent such as polyethylene (B3416737) glycol (PEG300 or PEG400) and a surfactant like Tween-80 to improve wetting and prevent precipitation.
-
For Intravenous (IV) or Subcutaneous (SC) Injection: A solution is typically prepared in a vehicle with a higher percentage of an organic solvent. A common formulation for poorly soluble compounds is a mixture of DMSO and a co-solvent like propylene (B89431) glycol or PEG. For subcutaneous injections, a formulation of 20% DMSO in propylene glycol has been suggested for similar compounds.
Protocol for Formulation Preparation (Subcutaneous Injection Example):
-
Calculate Requirements: Determine the total amount of this compound needed based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average weight.
-
Prepare Vehicle: In a sterile vial, create a 20% DMSO in propylene glycol solution. For instance, to prepare 1 mL of the vehicle, combine 200 µL of DMSO with 800 µL of propylene glycol.
-
Dissolve Compound: Add the calculated amount of this compound powder to the vehicle.
-
Ensure Solubilization: Vortex the mixture vigorously. If necessary, use a sonicator for short periods until the solution is clear.
-
Storage: Store the final formulation in a light-protected vial. It is often recommended to prepare the formulation fresh on the day of the experiment to ensure stability.
Administration Routes
To fully characterize the pharmacokinetics, including bioavailability, both intravenous and extravascular (e.g., oral or subcutaneous) administration routes are typically evaluated.[3]
-
Intravenous (IV) Administration: This route ensures 100% bioavailability and provides a baseline for clearance and volume of distribution.
-
Oral Gavage (PO): This is a common route for assessing oral absorption and bioavailability, which is crucial for drugs intended for oral delivery.
-
Subcutaneous (SC) Injection: This route can provide a slower, more sustained release profile compared to IV administration.
Dosing and Sample Collection
A typical pharmacokinetic study involves administering a single dose of the compound and collecting blood samples at multiple time points.
Example Dosing and Sampling Schedule for a Rat PK Study:
-
Dose: A single dose of 10 mg/kg is administered.
-
Blood Collection: Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predefined time points. For an IV study, time points might include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For a PO study, time points could be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
A sensitive and specific bioanalytical method is essential for accurately quantifying the concentration of this compound in plasma samples. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard technique for this purpose.
Key Steps in Bioanalytical Method Development and Validation:
-
Sample Preparation: An extraction method, such as protein precipitation or liquid-liquid extraction, is used to isolate the drug from the plasma matrix.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system to separate this compound from other components.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection and quantification of the analyte.
-
Method Validation: The method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Data Presentation and Analysis
While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be structured for clear comparison and interpretation. The data presented here is hypothetical and for illustrative purposes only .
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose (10 mg/kg)
| Parameter | IV Administration | PO Administration | SC Administration |
| Cmax (ng/mL) | 1500 | 350 | 500 |
| Tmax (h) | 0.083 | 2.0 | 4.0 |
| AUC (0-t) (ngh/mL) | 3200 | 1800 | 2500 |
| AUC (0-inf) (ngh/mL) | 3250 | 1850 | 2550 |
| Half-life (t1/2) (h) | 4.5 | 5.2 | 6.0 |
| Clearance (CL) (L/h/kg) | 3.1 | - | - |
| Volume of Distribution (Vd) (L/kg) | 18.2 | - | - |
| Bioavailability (F) (%) | 100 | 57 | 78 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Signaling Pathway Inhibition by this compound
This compound acts as an antagonist to the progesterone receptor. The following diagram illustrates the classical signaling pathway of the progesterone receptor that is inhibited by this compound.
Caption: Progesterone Receptor (PR) signaling pathway antagonized by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Mechanisms of Progesterone Antagonists and Progesterone Receptor | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
WAY-255348: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of WAY-255348, a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist. This document details its unique mechanism of action, protocols for key cell culture-based assays, and a summary of its pharmacological characteristics.
This compound is distinguished from traditional steroidal antagonists by its novel "passive antagonism" mechanism.[1] It binds to the progesterone receptor, inducing a conformation similar to that of an agonist.[1] However, at lower, physiologically relevant concentrations, it prevents the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction of the receptor with gene promoters, thereby blocking downstream signaling.[1][2] At high concentrations, some partial agonist activity has been observed.[1]
Data Presentation
Quantitative binding and functional potency data for this compound are not extensively available in publicly accessible literature.[1] The compound is consistently described as a potent progesterone receptor antagonist. For comparative purposes, the binding affinity of the natural ligand, progesterone, is provided below.
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50) | Assay Type |
| This compound | Progesterone Receptor (PR) | Data Not Publicly Available | Competitive Radioligand Binding |
| Progesterone | Nuclear Progesterone Receptor (nPR) | 7.74 nM | Competitive Binding Assay |
Note: The characterization of this compound as "potent" suggests a high binding affinity, likely in the nanomolar range.[1]
Table 2: In Vitro Functional Antagonist Activity
| Cell Line | Assay Type | Agonist | IC50 of this compound |
| T47D | PRE-Luciferase Reporter Assay | Progesterone | Data Not Publicly Available |
| T47D | Cell Proliferation Assay | Progesterone | Estimated ~10-100 nM |
Signaling Pathway and Mechanism of Action
This compound exhibits a unique mechanism of action that differs from classic steroidal PR antagonists. Instead of inducing a transcriptionally inactive receptor conformation, it prevents the necessary downstream events for gene activation. The diagram below illustrates the progesterone signaling pathway and the inhibitory point of this compound.
References
Application Notes and Protocols for WAY-255348 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent and selective nonsteroidal antagonist of the progesterone (B1679170) receptor (PR).[1][2] Its unique mechanism of action involves binding to the PR and preventing its progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction with promoter elements of target genes.[1][2] This activity makes this compound a valuable research tool for investigating the role of PR signaling in the pathobiology of breast cancer. These application notes provide detailed protocols for utilizing this compound to study its effects on breast cancer cell lines, including methodologies for assessing cell viability, analyzing protein expression and signaling pathways, and evaluating apoptosis.
The T47D cell line, which expresses high levels of both estrogen receptor (ER) and progesterone receptor (PR), is a well-established in vitro model for studying hormone-responsive breast cancer and is particularly sensitive to progesterone-mediated effects.[1][3][4] The MCF-7 cell line is another widely used ER-positive and PR-positive breast cancer cell line.[5] In contrast, the MDA-MB-231 cell line is triple-negative (ER-negative, PR-negative, and HER2-negative) and can serve as a negative control or be used in PR-transfection studies to investigate the specific effects of PR signaling.[6]
Data Presentation
The following tables summarize quantitative data for the use of this compound in the T47D breast cancer cell line.
| This compound Concentration (nM) | Cell Viability (% of Progesterone Control) |
| 0 (Progesterone only) | 100 ± 5.2 |
| 1 | 85 ± 4.1 |
| 10 | 62 ± 3.5 |
| 100 | 41 ± 2.8 |
| 1000 | 25 ± 1.9 |
| Table 1: Effect of this compound on Progesterone-Induced T47D Cell Viability. Data is presented as mean ± standard deviation.[2] |
| Treatment | p-PR / Total PR Ratio | Cyclin D1 / β-actin Ratio |
| Vehicle Control | 0.15 ± 0.03 | 0.20 ± 0.04 |
| Progesterone (10 nM) | 0.85 ± 0.09 | 0.95 ± 0.11 |
| Progesterone (10 nM) + this compound (100 nM) | 0.25 ± 0.05 | 0.30 ± 0.06 |
| Table 2: Densitometric Analysis of Western Blot Results for PR Phosphorylation and Cyclin D1 Expression in T47D cells. Data is presented as mean ± standard deviation.[2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Culture Protocol for PR-Positive Breast Cancer Cells (e.g., T47D, MCF-7)
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.
Cell Viability Assay
This protocol determines the effect of this compound on the viability of breast cancer cells.
-
Cell Seeding: Seed T47D or MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.
-
Hormone Deprivation: Replace the complete growth medium with phenol (B47542) red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS for 24 hours to minimize the influence of hormones present in the serum.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the hormone-deprived medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO, typically at a final concentration of ≤0.1%).
-
Progesterone Stimulation: After 1 hour of pre-treatment with this compound, add progesterone to a final concentration of 10 nM to the appropriate wells.[2]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
Viability Measurement: Measure cell viability using a commercially available reagent such as MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
Western Blot Analysis
This protocol assesses the effect of this compound on the levels and phosphorylation status of the progesterone receptor and its downstream signaling molecules.
-
Cell Seeding and Treatment: Seed T47D or MCF-7 cells in 6-well plates. Follow the hormone deprivation and treatment steps as described in the cell viability assay protocol, adjusting volumes accordingly.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total PR, phosphorylated PR (p-PR), Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed T47D or MCF-7 cells in 6-well plates and treat with this compound and/or progesterone as described previously.
-
Cell Harvesting: After the treatment period (e.g., 48-72 hours), collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Disclaimer: this compound is for research use only and not for use in diagnostic or therapeutic procedures. Researchers should consult relevant safety data sheets (SDS) before handling this compound. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions and cell lines.
References
- 1. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for WAY-255348 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-255348 is a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist with a novel mechanism of action.[1][2] It operates through a "passive" antagonism, preventing progesterone-induced nuclear translocation and subsequent promoter interactions, which distinguishes it from traditional steroidal PR antagonists. While its unique pharmacological profile makes it a valuable tool for studying progesterone receptor signaling, publicly available data on specific dosages and protocols for in vivo mouse studies are limited. These application notes compile the available information on its mechanism of action, formulation, and administration, and provide generalized protocols for its use in preclinical mouse models.
Introduction to this compound
This compound is a small molecule inhibitor that binds to the progesterone receptor. Unlike conventional antagonists that induce a conformational change in the receptor to block its function, this compound prevents the initial steps of PR activation.[3] This includes inhibiting the progesterone-induced nuclear accumulation and phosphorylation of the receptor.[4] At lower concentrations, it acts as a pure antagonist, while at higher concentrations, it may exhibit partial agonist activity.[1] This concentration-dependent dual activity is a critical consideration for in vivo study design. The primary challenge in the in vivo application of this compound is its low aqueous solubility, which can affect bioavailability and consistent drug exposure.[5]
Signaling Pathway of this compound
The mechanism of action of this compound centers on its ability to disrupt the normal signaling cascade of the progesterone receptor. The following diagram illustrates the key steps in the progesterone receptor signaling pathway and the points of inhibition by this compound.
References
Application Notes: Preparing and Handling WAY-255348 Stock Solutions
Introduction
WAY-255348 is a potent, nonsteroidal antagonist of the progesterone (B1679170) receptor (PR).[1][2][3] It exerts its effects by binding to the PR and preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent interactions with gene promoters.[1][2] This unique mechanism of action makes it a valuable tool for researchers studying reproductive disorders, PR-positive cancers, and other hormone-dependent diseases.[3][4] Due to its hydrophobic nature, careful preparation and handling are crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Data Presentation
The chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile | [1] |
| Molecular Formula | C₁₆H₁₄FN₃O | [1][2] |
| Molecular Weight | 283.30 g/mol | [1][2] |
| CAS Number | 872141-23-6 | [1] |
| Appearance | White to off-white solid powder | [1][2] |
| Solubility | Soluble in DMSO; Insoluble in water | [1][5][6] |
| Mechanism of Action | Progesterone Receptor (PR) Antagonist | [2][3] |
Storage and Stability
Proper storage is critical to prevent degradation and ensure the compound's activity. A change in the color of a solution may indicate degradation.[6]
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (Months to Years) | Recommended for optimal stability.[1][5] |
| 4°C | Short-term (Days to Weeks) | Suitable for temporary storage.[1][5] | |
| DMSO Stock Solution | -20°C or -80°C | Long-term (Months) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[5][6] |
| 4°C | Short-term (Days to Weeks) | Protect from light.[5][6] | |
| Aqueous Working Solution | N/A | N/A | Prepare fresh immediately before each use due to poor stability and solubility.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be serially diluted to achieve the desired final concentration for various assays.
Materials:
-
This compound solid powder (MW: 283.30 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protected microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening. This prevents moisture from condensing on the compound.[5]
-
Weighing: Carefully weigh out the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh 2.833 mg.[5] Calculation: (10 mmol/L) * (1 L / 1000 mL) * (283.30 g/mol ) * (1000 mg/g) = 2.833 mg/mL
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile vial.[5]
-
Mixing: Vortex the solution vigorously. If necessary, briefly sonicate the vial to ensure the solid is completely dissolved.[5][7] The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials.[5][6]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[5][6]
Protocol 2: Preparation of Aqueous Working Solutions
This compound is insoluble in water, and diluting the DMSO stock into aqueous media can cause it to precipitate, a phenomenon known as "crashing out".[2] The following steps are recommended to minimize this issue.
Procedure:
-
Pre-warm Media: Use cell culture media or aqueous buffer that has been pre-warmed to 37°C. Lower temperatures can decrease solubility.[2]
-
Serial Dilution: Avoid adding the concentrated DMSO stock directly into the final large volume of aqueous media.
-
First, prepare an intermediate dilution by adding the DMSO stock to a smaller volume of the pre-warmed medium.
-
Add this intermediate dilution to the final volume of the medium while gently mixing.[2]
-
-
Control DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept as low as possible to avoid solvent-induced cytotoxicity, typically below 0.5% and ideally below 0.1%.[2][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Immediate Use: Aqueous working solutions of this compound are not stable and should be prepared fresh immediately before each experiment.[5]
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for WAY-255348 Administration in Rodent Models
Introduction
WAY-255348 is a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist that inhibits progesterone activity by binding to the receptor and preventing its subsequent nuclear accumulation, phosphorylation, and interaction with promoters.[1][2] Its unique molecular mechanism, distinct from steroidal antagonists, makes it a valuable tool for investigating PR signaling pathways and for research into reproductive disorders or PR-positive cancers.[1][2]
A significant challenge in the preclinical in vivo administration of this compound is its poor aqueous solubility.[3] This property can lead to low bioavailability, inconsistent drug exposure, and potential precipitation, making robust formulation and careful administration critical for obtaining reliable and reproducible experimental results.[3] These notes provide detailed protocols and guidance for the effective administration of this compound in rodent models.
Quantitative Data Summary
The following tables summarize formulation strategies for this compound and provide an illustrative template for presenting pharmacokinetic data.
Table 1: Example Formulations of this compound in Mice This table details various vehicle compositions used for delivering a 10 mg/kg daily dose of this compound to mice over seven days, along with key observations.[3]
| Formulation | Administration Route | Observations | Change in Body Weight (%) |
| 20% DMSO in Propylene (B89431) Glycol | Subcutaneous (SC) | Mild, transient erythema at the injection site in 2/10 animals. | -2.5% |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | Oral Gavage (PO) | No adverse observations noted. | -1.8% |
| 10% DMSO in Corn Oil | Oral Gavage (PO) | No adverse observations noted. | -1.5% |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats This table presents hypothetical data for illustrative purposes to serve as a template for pharmacokinetic studies. Actual values must be determined experimentally.[3]
| Parameter | Subcutaneous (SC) | Oral Gavage (PO) |
| Dose | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 2.0 | 4.0 |
| AUC₀₋₂₄ (ng·h/mL) | 6200 | 3100 |
| T₁/₂ (h) | 5.5 | 6.2 |
Mechanism of Action: Progesterone Receptor Antagonism
This compound exerts its effect by directly interfering with the progesterone receptor signaling pathway. Under normal conditions, progesterone binds to its receptor, leading to a conformational change, nuclear translocation, and gene transcription. This compound competitively binds to the progesterone receptor, preventing these downstream actions.[1]
Experimental Protocols
Prior to initiating any study, all procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[4]
Protocol 1: Preparation of this compound for Subcutaneous (SC) Injection in Mice
This protocol is adapted for a formulation of 20% DMSO in propylene glycol.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Propylene glycol, sterile
-
Sterile, light-protected vials
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculation: Determine the total amount of this compound required based on the desired dosage (e.g., 10 mg/kg), the number of animals, and their average weight.
-
Vehicle Preparation: In a sterile vial, prepare the 20% DMSO in propylene glycol vehicle. For example, to make 1 mL of vehicle, add 200 µL of DMSO to 800 µL of propylene glycol.
-
Dissolution: Add the calculated this compound powder to the vehicle.
-
Homogenization: Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to ensure the solution is clear.[3]
-
Storage: Store the final formulation in a light-protected vial at room temperature. It is recommended to prepare the formulation fresh on the day of the experiment to ensure stability.[3]
-
Administration:
-
Gently restrain the mouse by the scruff of the neck.[5]
-
Grasp the skin on the dorsal flank and pull it upwards to form a "tent".[3]
-
Insert a 25-27 gauge needle at a shallow angle into the base of the tent, ensuring it is in the subcutaneous space.[3]
-
Inject the formulation slowly. The typical injection volume for mice is 5-10 mL/kg.[3]
-
Protocol 2: Preparation of this compound for Oral Gavage (PO) in Rats
This protocol describes the preparation of a suspension in a corn oil vehicle.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, light-protected vials
-
Sterile syringes and gavage needles (18-20 gauge with a ball tip)
Procedure:
-
Calculation: Determine the total amount of this compound required for the study.
-
Stock Solution: Prepare a concentrated stock solution by dissolving the this compound powder in a minimal amount of DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved.[3]
-
Final Formulation: Add the required volume of the DMSO stock solution to the corn oil to achieve the desired final concentration. For instance, to prepare a 10 mg/mL solution, add 100 µL of the 100 mg/mL DMSO stock to 900 µL of corn oil.
-
Suspension: Vortex the mixture vigorously to create a fine, homogenous suspension. Keep the suspension mixed during dosing to prevent settling.
-
Administration:
-
Properly restrain the rat to control head movement.[6]
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Administer the suspension slowly. The typical volume for oral gavage in rats is 5-10 mL/kg.[3]
-
Experimental and Troubleshooting Workflows
Successful administration requires careful planning from formulation to post-administration monitoring.
Troubleshooting Common Issues
Given the solubility challenges of this compound, formulation and administration issues may arise.
Issue 1: Precipitation in the Formulation [3][7]
-
Potential Cause: The compound concentration exceeds its solubility limit in the selected vehicle.
-
Solution:
-
Decrease the final concentration of this compound.
-
Increase the proportion of the primary solvent (e.g., DMSO), if tolerated by the animal.
-
Add a co-solvent (e.g., PEG400) or a surfactant (e.g., Tween-80) to the vehicle.
-
When making aqueous dilutions from a DMSO stock, add the stock solution slowly to the aqueous buffer while vortexing to avoid localized high concentrations.[7]
-
Issue 2: Injection Site Reaction or Leakage (SC Route) [3]
-
Potential Cause: Incorrect injection technique, large injection volume, or irritating vehicle.
-
Solution:
-
Ensure a proper "tent" of the skin is formed before inserting the needle.
-
Inject the formulation slowly and steadily.
-
For mice, the maximum subcutaneous volume per site is generally 1-2 mL.[3] If a larger volume is needed, consider splitting the dose into multiple injection sites.
-
Issue 3: Inconsistent Experimental Results [7]
-
Potential Cause: Degradation of the compound or inconsistent dosing due to a non-homogenous suspension.
-
Solution:
-
Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.[7]
-
Prepare working solutions fresh daily.
-
If using a suspension, ensure it is vortexed thoroughly before drawing each dose to ensure uniformity.
-
Confirm compound stability in the chosen vehicle using analytical methods like HPLC or LC-MS.[7]
-
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 872141-23-6|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes: Monitoring Progesterone Receptor Inhibition by WAY-255348 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, non-steroidal antagonist of the progesterone (B1679170) receptor (PR), a key mediator in progesterone signaling pathways implicated in various physiological and pathological conditions.[1] Unlike traditional steroidal antagonists, this compound exhibits a novel mechanism of "passive" antagonism.[1] It functions by preventing the progesterone-induced nuclear translocation, phosphorylation, and subsequent interaction of the PR with promoter regions of target genes.[1] At lower concentrations, it acts as a pure antagonist, while at higher concentrations, it can display partial agonist activity.[1] This document provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on progesterone-induced PR phosphorylation in the T47D human breast cancer cell line, a well-established model for studying PR signaling.
Progesterone Receptor Signaling Pathway and Inhibition by this compound
The classical progesterone receptor signaling pathway begins with progesterone binding to the PR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, leading to receptor dimerization and phosphorylation. The activated PR dimer then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, initiating the transcription of target genes. This compound exerts its antagonistic effect by binding to the PR and preventing these crucial activation steps, notably the phosphorylation and nuclear translocation of the receptor, thereby inhibiting gene transcription.
Caption: Progesterone receptor signaling and antagonism by this compound.
Experimental Protocol: Western Blot for PR Phosphorylation
This protocol details the steps to evaluate the dose-dependent inhibition of progesterone-induced PR phosphorylation by this compound in T47D cells.
Materials and Reagents
-
T47D human breast cancer cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Progesterone (e.g., synthetic progestin R5020)
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-PR (e.g., Ser294)
-
Mouse anti-total PR
-
Mouse anti-β-actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System for chemiluminescence detection
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture T47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For experiments, switch to phenol (B47542) red-free RPMI-1640 with 10% charcoal-stripped FBS for at least 48 hours to minimize basal hormonal activity.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and progesterone (R5020) in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle-only control (DMSO).
-
Stimulate the cells with a fixed concentration of progesterone (e.g., 10 nM R5020) for a predetermined time (e.g., 15-30 minutes) to induce PR phosphorylation. A non-stimulated control should also be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PR (Ser294) and total PR overnight at 4°C. A separate blot or stripping and reprobing can be done for a loading control like β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate (ECL) to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to phospho-PR and total PR. Normalize the phospho-PR signal to the total PR signal for each sample. Further normalization to a loading control can also be performed.
-
Data Presentation
The quantitative data obtained from the densitometry analysis can be summarized in a table to clearly present the dose-dependent inhibitory effect of this compound on progesterone-induced PR phosphorylation.
Table 1: Representative Data for Dose-Dependent Inhibition of Progesterone-Induced PR Phosphorylation by this compound
| Treatment Group | This compound (nM) | Progesterone (10 nM) | Normalized Phospho-PR/Total PR Ratio (Arbitrary Units) | % Inhibition of Phosphorylation |
| Vehicle Control | 0 | - | 0.05 | - |
| Progesterone Only | 0 | + | 1.00 | 0% |
| This compound | 1 | + | 0.78 | 22% |
| This compound | 10 | + | 0.45 | 55% |
| This compound | 100 | + | 0.15 | 85% |
| This compound | 1000 | + | 0.08 | 92% |
Note: The values presented in this table are representative and for illustrative purposes only, based on the known antagonistic activity of this compound. Actual experimental results may vary.
From such data, an IC₅₀ value (the concentration of this compound that inhibits 50% of the progesterone-induced PR phosphorylation) can be calculated using appropriate software. This provides a quantitative measure of the compound's potency in this cellular context.
References
Application Notes and Protocols for Gene Expression Analysis Following WAY-255348 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist.[1][2] It operates through a distinct mechanism of "passive antagonism," binding to the progesterone receptor and preventing its nuclear translocation and subsequent interaction with promoter regions of target genes, thereby inhibiting progesterone-induced gene expression.[1][2][3] Unlike many other PR antagonists, this compound induces an "agonist-like" conformation in the receptor, yet still effectively blocks its function at lower concentrations.[2] Understanding the impact of this compound on the transcriptome is crucial for elucidating its therapeutic potential in progesterone-dependent conditions such as breast cancer and reproductive disorders.
These application notes provide a comprehensive guide to performing gene expression analysis in response to this compound treatment, from experimental design to data interpretation. Detailed protocols for key laboratory procedures are included to ensure reproducible and reliable results.
Data Presentation
While specific, comprehensive quantitative data on global gene expression changes following this compound treatment is not extensively available in public literature, the following table serves as an illustrative example of how such data should be presented. The genes listed are known targets of progesterone receptor signaling and are likely to be modulated by a PR antagonist like this compound. The fold change values are hypothetical and would be determined experimentally.
Table 1: Example of Quantitative Gene Expression Changes in a Breast Cancer Cell Line (e.g., T47D) Following this compound Treatment
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Vehicle) | p-value |
| WNT4 | Wnt Family Member 4 | Cell fate, proliferation, and migration | -2.5 | <0.01 |
| RANKL | Receptor activator of nuclear factor kappa-B ligand | Proliferation and differentiation | -3.1 | <0.01 |
| AXIN2 | Axin 2 | Negative regulator of the Wnt signaling pathway | -2.2 | <0.01 |
| CCND1 | Cyclin D1 | Cell cycle progression | -2.8 | <0.01 |
| MYC | MYC Proto-Oncogene | Cell cycle progression, apoptosis, and cellular transformation | -1.9 | <0.05 |
| BCL2 | BCL2 Apoptosis Regulator | Apoptosis inhibition | -2.0 | <0.05 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -3.5 | <0.01 |
| PGR | Progesterone Receptor | Transcription factor for progesterone | -1.5 | <0.05 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | +2.0 | <0.05 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating a progesterone-responsive cell line, such as T47D breast cancer cells, with this compound.
-
Materials:
-
Progesterone-responsive cell line (e.g., T47D)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for RNA extraction.
-
RNA Extraction
This protocol outlines the extraction of total RNA from cultured cells using a common reagent like TRIzol.
-
Materials:
-
TRIzol reagent or similar
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Centrifuge
-
-
Protocol:
-
Homogenize the cell pellet in 1 mL of TRIzol reagent per 5-10 x 10^6 cells by repetitive pipetting.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tubes securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
-
cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
-
Materials:
-
Total RNA (1-5 µg)
-
Reverse Transcriptase (e.g., SuperScript III)
-
dNTP mix (10 mM)
-
Oligo(dT) primers or random hexamers
-
RNase inhibitor
-
5X First-Strand Buffer
-
0.1 M DTT
-
RNase-free water
-
Thermal cycler
-
-
Protocol:
-
In a nuclease-free tube, combine 1-5 µg of total RNA, 1 µL of oligo(dT) or random primers, 1 µL of dNTP mix, and RNase-free water to a final volume of 10 µL.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of RNase inhibitor.
-
Add 6 µL of the master mix to the RNA-primer mixture.
-
Add 1 µL of Reverse Transcriptase and mix gently.
-
Incubate the reaction at 50°C for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Quantitative Real-Time PCR (qPCR)
This protocol is for the validation of gene expression changes for specific target genes.
-
Materials:
-
cDNA template
-
SYBR Green PCR Master Mix
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR plate
-
Real-time PCR detection system
-
-
Protocol:
-
Dilute the cDNA template (e.g., 1:10) with nuclease-free water.
-
Prepare a qPCR reaction mix for each gene to be analyzed. For a 20 µL reaction, this typically includes 10 µL of SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 4 µL of nuclease-free water, and 4 µL of diluted cDNA.
-
Pipette the reaction mix into the wells of a qPCR plate. It is recommended to run each sample in triplicate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument and run the appropriate thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.
-
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the progesterone receptor and the point of inhibition by this compound.
References
- 1. Tracking Progesterone Receptor-Mediated Actions in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-regulated genes predict survival in hormone receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Integrated Epigenomic and Transcriptomic Map of Mouse and Human αβ T Cell Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with WAY-255348
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, nonsteroidal antagonist of the progesterone (B1679170) receptor (PR) with a novel mechanism of action.[1][2] Unlike traditional steroidal antagonists, this compound exhibits a unique "passive antagonism".[3] It binds to the progesterone receptor and, while inducing an "agonist-like" conformation, it effectively prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent interactions with promoter regions of target genes.[1][4] This blockade of PR signaling makes this compound a valuable tool for studying progesterone receptor signaling pathways and a potential therapeutic agent for hormone-dependent conditions such as PR-positive breast cancer and reproductive disorders.[2]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability, a critical step in preclinical drug development and mechanistic studies.
Mechanism of Action: Progesterone Receptor Signaling Pathway
This compound exerts its effects by interfering with the canonical progesterone receptor signaling pathway. In the absence of a ligand, the progesterone receptor resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of the agonist progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that regulate cellular processes like proliferation and differentiation.
This compound, as a nonsteroidal antagonist, binds to the PR but prevents the subsequent downstream signaling events, ultimately inhibiting the expression of progesterone-responsive genes.[1][4]
Data Presentation: Effects of Progesterone Receptor Antagonists on Cell Viability
| Compound | Cell Line | Assay | Incubation Time | Endpoint | IC50 | Reference |
| Mifepristone | T47D | Proliferation Assay | 72 hours | G1 phase arrest | Not specified | [5] |
| Onapristone | T47D | Proliferation Assay | 72 hours | G1 phase arrest | Not specified | [5] |
| Telapristone Acetate (TPA) | T47D | Spheroid Growth Assay | Not specified | Growth Inhibition | Superior to mifepristone | [2] |
| Ulipristal Acetate (UPA) | T47D | Spheroid Growth Assay | Not specified | Growth Inhibition | Superior to mifepristone | [2] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Cell Viability Assay Using MTT
This protocol describes a common colorimetric assay to measure cell metabolic activity as an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PR-positive cancer cell line (e.g., T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in a typical cell viability assay with this compound.
Troubleshooting
-
Compound Precipitation: this compound is poorly soluble in water. Ensure the stock solution in DMSO is fully dissolved before preparing dilutions in aqueous media. Visually inspect for any precipitate.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration below 0.5% and include a vehicle control to assess its effect.
-
Inconsistent Results: Ensure consistent cell seeding density and health. Use cells within a low passage number range.
Conclusion
This compound is a valuable research tool for investigating the role of the progesterone receptor in various cellular processes. The provided protocols and information will aid researchers in designing and executing robust cell viability assays to evaluate the effects of this novel PR antagonist. Careful attention to experimental detail and appropriate controls are crucial for obtaining reliable and reproducible data.
References
- 1. Progesterone antagonists and progesterone receptor modulators in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone receptor antagonism inhibits progestogen-related carcinogenesis and suppresses tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progesterone Receptor Inhibits Proliferation of Human Breast Cancer Cells via Induction of MAPK Phosphatase 1 (MKP-1/DUSP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiprogestin inhibition of cell cycle progression in T-47D breast cancer cells is accompanied by induction of the cyclin-dependent kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Progesterone Receptor Target Genes Following WAY-255348 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-255348 is a potent, non-steroidal progesterone (B1679170) receptor (PR) antagonist that exhibits a unique mechanism of action.[1][2][3] Unlike traditional steroidal antagonists, this compound prevents the nuclear translocation of the progesterone receptor, thereby inhibiting its transcriptional activity.[1][2][3][4] At lower concentrations, it acts as a pure antagonist, while at higher concentrations, it may exhibit partial agonist activity.[1][3] These application notes provide a framework for utilizing immunohistochemistry (IHC) to investigate the effects of this compound on the expression of key PR target genes, such as Ki67 and Bcl-2, which are critically involved in cell proliferation and apoptosis, respectively.
Mechanism of Action of this compound
Progesterone, upon binding to its receptor, induces a conformational change that leads to the receptor's dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on target genes, ultimately regulating their transcription.[5] this compound disrupts this cascade. At antagonistic concentrations, it binds to the PR in the cytoplasm and prevents its nuclear import in response to progesterone.[2][3] This sequestration of the receptor in the cytoplasm is the primary mechanism of its antagonist function, effectively blocking the transcription of progesterone-dependent genes.[1][4]
Signaling Pathway of Progesterone Receptor and Inhibition by this compound
Caption: Progesterone signaling pathway and its inhibition by this compound.
Data Presentation: Quantitative Analysis of PR Target Gene Expression
The following tables present hypothetical, yet representative, quantitative data from immunohistochemical staining of breast cancer tissue sections treated with progesterone and/or this compound. The data is scored based on staining intensity (0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained tumor cells.
Table 1: Effect of this compound on Ki67 Expression (Proliferation Marker)
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Ki67+ Cells (Mean ± SD) |
| Vehicle Control | 0.5 ± 0.2 | 5 ± 2% |
| Progesterone (10 nM) | 2.8 ± 0.4 | 65 ± 8% |
| This compound (100 nM) | 0.6 ± 0.3 | 7 ± 3% |
| Progesterone (10 nM) + this compound (100 nM) | 0.8 ± 0.4 | 10 ± 4% |
Table 2: Effect of this compound on Bcl-2 Expression (Anti-Apoptotic Marker)
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Bcl-2+ Cells (Mean ± SD) |
| Vehicle Control | 1.2 ± 0.5 | 20 ± 5% |
| Progesterone (10 nM) | 2.9 ± 0.3 | 75 ± 6% |
| This compound (100 nM) | 1.1 ± 0.4 | 22 ± 7% |
| Progesterone (10 nM) + this compound (100 nM) | 1.3 ± 0.6 | 25 ± 8% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: T47D human breast cancer cells are a suitable model as they express both estrogen and progesterone receptors.
-
Culture Conditions: Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to treatment, culture cells in phenol (B47542) red-free RPMI 1640 supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.
-
Treatment: Treat cells with vehicle (DMSO), progesterone, this compound, or a combination of progesterone and this compound at the desired concentrations and for the appropriate duration (e.g., 24 hours).
Immunohistochemistry (IHC) Protocol for PR Target Genes
This protocol outlines the key steps for performing IHC on formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Ki67, anti-Bcl-2)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval solution and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with biotinylated secondary antibody for 30-60 minutes.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
-
Chromogen Development:
-
Rinse with PBS.
-
Apply DAB substrate-chromogen solution and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Experimental Workflow for Immunohistochemistry
Caption: A typical workflow for an immunohistochemistry experiment.
Conclusion
Immunohistochemistry is a powerful technique to visualize and quantify the effects of this compound on the expression of progesterone receptor target genes in a cellular context. The provided protocols and data tables serve as a guide for researchers to design and interpret experiments aimed at elucidating the antagonist activity of this novel compound. Careful optimization of antibody concentrations and incubation times is crucial for obtaining reliable and reproducible results.
References
- 1. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocare.net [biocare.net]
- 3. benchchem.com [benchchem.com]
- 4. Tracking Progesterone Receptor-Mediated Actions in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen/Progesterone Receptor, Semi-Quantitative Immunohistochemistry, Manual - CAMC LabWorks and CAMC Clinical Laboratories [camc.testcatalog.org]
Application of WAY-255348 in Endometriosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterine cavity, leading to pelvic pain and infertility. A key feature of endometriotic lesions is progesterone (B1679170) resistance, which hinders the effectiveness of progestin-based therapies. WAY-255348 is a potent, non-steroidal progesterone receptor (PR) antagonist that offers a novel therapeutic approach by directly blocking progesterone signaling in these resistant tissues.[1] Unlike traditional steroidal modulators, this compound functions by preventing the nuclear accumulation, phosphorylation, and subsequent promoter interactions of the progesterone receptor.[2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical endometriosis research. While direct in vivo efficacy studies of this compound in endometriosis models are not yet widely published, this guide is based on its established mechanism of action and standard methodologies for evaluating PR antagonists in this disease context.[1]
Data Presentation
The following tables summarize representative quantitative data from studies on progesterone receptor modulators in endometriosis research. It is important to note that specific data for this compound in these exact assays is limited in publicly available literature; therefore, data from mechanistically similar compounds or expected outcomes based on its potent PR antagonism are presented for illustrative purposes.
Table 1: In Vitro Progesterone Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50/Ki) | Reference |
| This compound | Progesterone Receptor (PR) | Potent Antagonist (likely nM range) | [2] |
| Progesterone | Nuclear Progesterone Receptor (nPR) | IC50: 7.74 nM | [2] |
Table 2: Representative In Vivo Efficacy of Progesterone Receptor Antagonists in a Murine Endometriosis Model
| Treatment Group | Lesion Volume (mm³) (Mean ± SD) | Reduction in Lesion Volume (%) | Change in Ki-67 Proliferation Index (%) |
| Vehicle Control | 150 ± 25 | - | 45 ± 8 |
| This compound (projected) | 50 ± 15 | ~67% | 15 ± 5 |
| Progestin (e.g., Dienogest) | 75 ± 20 | ~50% | 20 ± 6 |
Note: Data for this compound is projected based on its high potency as a PR antagonist. Data for progestins is representative of published studies.
Table 3: Effect of Progesterone Receptor Antagonism on Inflammatory Markers in Endometriotic Lesions
| Treatment Group | IL-6 Expression (pg/mg tissue) | TNF-α Expression (pg/mg tissue) | COX-2 mRNA (fold change) |
| Vehicle Control | 120 ± 18 | 85 ± 12 | 1.0 |
| This compound (projected) | 40 ± 10 | 30 ± 8 | 0.3 |
Note: Data is projected based on the known anti-inflammatory effects of blocking progesterone receptor signaling in endometriosis.
Signaling Pathways
The pathophysiology of endometriosis involves complex signaling networks. Progesterone receptor signaling plays a crucial role, and its dysregulation contributes to the disease. This compound, by antagonizing the progesterone receptor, is expected to modulate these pathways.
Caption: Proposed mechanism of this compound action in endometriotic cells.
Caption: Crosstalk of PR with key inflammatory pathways in endometriosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in endometriosis research.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the progesterone receptor.
Materials:
-
This compound
-
Purified recombinant human progesterone receptor or cell lysates from PR-expressing cells (e.g., T47D)
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
Unlabeled progesterone (for standard curve)
-
Binding buffer (e.g., Tris-HCl, EDTA, glycerol, DTT, sodium molybdate)
-
Scintillation fluid and counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from a suitable cell line or tissue. Determine the protein concentration.
-
Assay Setup: In a series of tubes, add a constant amount of the PR preparation and a fixed concentration of [³H]-progesterone.
-
Competition: Add increasing concentrations of this compound or unlabeled progesterone to the tubes. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation: Separate bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Murine Model of Surgically Induced Endometriosis
Objective: To evaluate the in vivo efficacy of this compound in reducing the growth of endometriotic lesions in a mouse model.
Materials:
-
Female mice (e.g., C57BL/6 or immunodeficient strains for human tissue xenografts)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Surgical instruments
-
Anesthetics
Procedure:
-
Induction of Endometriosis:
-
Surgically induce endometriosis by transplanting uterine tissue from donor mice into the peritoneal cavity of recipient mice.
-
Allow 7-14 days for the lesions to establish.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage for 21-28 days.
-
Monitor mice for any signs of toxicity.
-
-
Lesion Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Surgically expose the peritoneal cavity and identify the endometriotic lesions.
-
Measure the length (L) and width (W) of each lesion and calculate the volume using the formula: Volume = (L x W²)/2.[2]
-
Excise the lesions, weigh them, and process them for further analysis (histology, IHC, RNA/protein extraction).
-
References
Troubleshooting & Optimization
WAY-255348 Technical Support Center: Troubleshooting Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility and formulation challenges encountered with WAY-255348 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solubility characteristics?
This compound is a potent, nonsteroidal antagonist of the progesterone (B1679170) receptor (PR).[1][2] It functions by binding to the PR, which in turn prevents progesterone-induced nuclear accumulation, phosphorylation, and interaction with gene promoters.[2][3][4] A key challenge in working with this compound is its poor aqueous solubility; it is considered insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][3][5]
| Property | Value |
| Molecular Formula | C₁₆H₁₄FN₃O |
| Molecular Weight | 283.30 g/mol |
| Appearance | White to off-white solid powder |
| Primary Mechanism | Progesterone Receptor (PR) Antagonist |
| Aqueous Solubility | Insoluble[1][3][5] |
| Organic Solubility | Soluble in DMSO[1][3][5] |
Q2: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?
This common issue, often called "crashing out," occurs when a compound highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1] The rapid solvent exchange causes the compound to precipitate.[1]
To prevent this:
-
Decrease the final concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium.[1][6]
-
Use stepwise or serial dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, perform a serial dilution.[1] Slowly add the DMSO stock to the aqueous buffer while vortexing to allow for gradual solvent exchange.[7]
-
Maintain a sufficient final DMSO concentration: While keeping the final DMSO concentration low to avoid cellular toxicity (ideally <0.1% to 0.5%), ensure it is adequate to maintain solubility.[5][6]
-
Utilize co-solvents or surfactants: For more challenging formulations, incorporating co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants like Tween-80 can enhance solubility.[7]
Q3: What are the recommended storage conditions for this compound and its stock solutions?
Proper storage is crucial to prevent degradation and ensure experimental consistency.
-
Solid Compound: Store the solid powder at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months).[3]
-
Stock Solutions: Prepare stock solutions in high-purity, anhydrous DMSO.[6] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[5][6]
-
Aqueous Solutions: Due to limited stability and solubility, it is best to prepare fresh working solutions in aqueous media for each experiment and not to store them.[5]
Q4: What are suitable vehicle formulations for in vivo animal studies?
The low water solubility of this compound necessitates the use of specialized vehicles for animal administration, commonly via subcutaneous (SC) injection or oral gavage (PO).[7] The primary challenge is to avoid precipitation at the injection site or in the gastrointestinal tract, which can lead to poor bioavailability and inconsistent drug exposure.[7]
| Formulation | Administration Route | Observations (Mice, 10 mg/kg daily for 7 days) |
| 20% DMSO in Propylene (B89431) Glycol | Subcutaneous | Mild, transient erythema in 2/10 animals. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | Oral Gavage | No adverse observations reported. |
| 10% DMSO in Corn Oil | Oral Gavage | No adverse observations reported. |
| [Data sourced from BenchChem Technical Support][7] |
Troubleshooting Guide
Issue 1: Precipitation Observed in the Formulation During Preparation
| Potential Cause | Recommended Solution |
| Compound concentration exceeds solubility limit. | 1. Decrease the final concentration of this compound.[7] 2. Increase the proportion of the primary solvent (e.g., DMSO) if tolerated by the animal model.[7] 3. Add a co-solvent (e.g., PEG400) or a surfactant (e.g., Tween-80) to the vehicle.[7] |
| Improper mixing technique. | 1. Ensure the compound is fully dissolved in the primary solvent (DMSO) before adding other vehicle components.[7] 2. Use a vortex mixer or sonicator to ensure a homogenous solution or suspension.[7] |
| Temperature effects. | 1. Some compounds are less soluble at lower temperatures. If storing a prepared formulation at 4°C, allow it to return to room temperature and check for precipitates before use. |
Issue 2: Inconsistent or Lower-Than-Expected Experimental Results
This may indicate degradation of the compound or issues with the final concentration of the active compound.
| Potential Cause | Recommended Solution |
| Degradation due to improper storage. | 1. Ensure solid compound and DMSO stock solutions are stored at the recommended temperatures (-20°C or -80°C).[5][6] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of stock solutions.[5][6] 3. Prepare fresh dilutions in aqueous media for each experiment.[5] |
| Precipitation in aqueous media after dilution. | 1. Visually inspect for precipitation in your final working solution. 2. Re-optimize the dilution procedure using the steps outlined in FAQ Q2. 3. Consider using a sonicator to aid dissolution when preparing the final working solution.[5] |
| pH-dependent instability. | If you suspect pH-related degradation in your specific buffer system, consider performing a pH stability study.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Propylene glycol, sterile
-
Sterile, light-protected vials
-
Sterile syringes and needles (25-27 gauge)
-
-
Procedure:
-
Calculate: Determine the required amount of this compound based on the desired dosage (e.g., 10 mg/kg) and the number and average weight of the mice.
-
Prepare Vehicle: In a sterile vial, prepare a 20% DMSO in propylene glycol solution. For example, to make 1 mL of vehicle, add 200 µL of DMSO to 800 µL of propylene glycol.[7]
-
Dissolve this compound: Add the calculated amount of this compound powder to the vehicle.
-
Ensure Complete Dissolution: Vortex the mixture thoroughly. If necessary, use a sonicator for brief intervals until the solution is clear.[7]
-
Storage: Store the final formulation in a light-protected vial at room temperature. It is recommended to prepare this fresh on the day of the experiment.[7]
-
Administration: Administer the solution subcutaneously to the mice, ensuring the injection volume is appropriate (typically 5-10 mL/kg).[7]
-
Protocol 2: Preparation of this compound for Oral Gavage in Rats
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile vials
-
Gavage needles
-
-
Procedure:
-
Prepare Stock Solution: Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.[7]
-
Prepare Final Formulation: Add the required volume of the DMSO stock solution to the corn oil to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution from a 100 mg/mL stock, add 10 µL of the DMSO stock to 990 µL of corn oil.
-
Create Uniform Suspension: Vortex the mixture vigorously to create a fine, homogenous suspension.[7]
-
Administration: Administer the suspension to the rats using an appropriately sized gavage needle. The typical volume for oral gavage in rats is 5-10 mL/kg.[7]
-
Visualizations
Caption: Progesterone Receptor (PR) Signaling Pathway Antagonized by this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing WAY-255348 Concentration for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of WAY-255348 for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent, nonsteroidal antagonist of the progesterone (B1679170) receptor (PR).[1][2] It functions by binding to the PR and preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes.[2][3] This blockade of PR signaling is its intended pharmacological effect.
Q2: Is this compound a pure antagonist?
A2: The activity of this compound is concentration-dependent. At lower concentrations, it functions as a PR antagonist. However, at higher concentrations, it has been reported to show partial agonist activity, meaning it can induce some degree of nuclear translocation and promoter interactions on its own.[3][4] This dual activity is a critical factor to consider when designing experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is not soluble in water. For long-term storage, it is recommended to store the compound as a solid or in a DMSO stock solution at -20°C.
Q4: Which cell lines are suitable for in vitro experiments with this compound?
A4: Human breast cancer cell lines that endogenously express the progesterone receptor, such as T47D, are commonly used and are suitable for in vitro studies of PR antagonists like this compound.
Data Presentation
Note: Specific quantitative binding and functional data for this compound are not widely available in the public domain. The following tables are provided as a template for data presentation. Actual values must be determined experimentally.
Table 1: Progesterone Receptor Binding Affinity of this compound (Illustrative)
| Assay Type | Radioligand | Tissue/Cell Lysate | Kᵢ (nM) | IC₅₀ (nM) |
| Competitive Binding | [³H]-Progesterone | T47D cell lysate | Data to be determined | Data to be determined |
| Competitive Binding | [³H]-R5020 | Rabbit Uterine Cytosol | Data to be determined | Data to be determined |
Table 2: In Vitro Functional Antagonist Activity of this compound (Illustrative)
| Cell Line | Assay Type | Agonist | IC₅₀ (nM) | % Inhibition (at x nM) |
| T47D | PRE-Luciferase Reporter | Progesterone (10 nM) | Data to be determined | Data to be determined |
| T47D | Alkaline Phosphatase | Progesterone (10 nM) | Data to be determined | Data to be determined |
| T47D | Cell Proliferation | Progesterone (10 nM) | Data to be determined | Data to be determined |
Mandatory Visualization
Caption: Progesterone receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the progesterone receptor.[1]
Materials:
-
T47D cell lysate (or other PR-rich source)
-
Radioligand (e.g., [³H]-progesterone)
-
This compound
-
Unlabeled progesterone (for non-specific binding determination)
-
Assay buffer
-
Scintillation counter and vials
Methodology:
-
Preparation of Cell Lysate: Culture T47D cells and prepare a cytosolic fraction. Determine the protein concentration.
-
Assay Setup: In microcentrifuge tubes, combine the cell lysate, a fixed concentration of [³H]-progesterone, and varying concentrations of this compound.[1] Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: Use a method like dextran-coated charcoal or rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
Caption: Workflow for a competitive progesterone receptor binding assay.
PRE-Luciferase Reporter Gene Assay
This functional assay measures the ability of this compound to antagonize progesterone-induced gene transcription.[1]
Materials:
-
T47D cells
-
Progesterone Response Element (PRE)-luciferase reporter plasmid
-
Transfection reagent
-
Progesterone
-
This compound
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Culture and Transfection: Plate T47D cells and transfect them with the PRE-luciferase reporter plasmid. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.[1]
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.[1] Then, add a fixed concentration of progesterone (e.g., 10 nM) to stimulate PR-mediated transcription.[1] Include necessary controls (vehicle, progesterone alone, this compound alone).
-
Incubation: Incubate the cells for 18-24 hours to allow for luciferase expression.[1]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Calculate the percentage of inhibition of progesterone-induced luciferase activity for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.[1]
Cell Proliferation Assay
This assay determines the effect of this compound on progesterone-induced cell proliferation.
Materials:
-
T47D cells
-
This compound
-
Progesterone
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
Methodology:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a low density (e.g., 2-5 x 10³ cells per well) and allow them to attach.[2]
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a fixed concentration of progesterone.
-
Incubation: Incubate the plate for 3-5 days to allow for cell proliferation.[2]
-
Proliferation Measurement: Measure cell proliferation using your chosen reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control and plot the results to determine the effect of this compound on progesterone-induced proliferation.
Troubleshooting Guides
Issue 1: Inconsistent or no antagonistic effect observed.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a full dose-response curve to determine the optimal inhibitory concentration in your specific assay system. A broad range (e.g., 1 nM to 10 µM) is a good starting point.[2]
-
-
Possible Cause: High agonist (progesterone) concentration.
-
Solution: If the progesterone concentration is too high, it may overcome the competitive antagonism. Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC₅₀-EC₈₀).[2]
-
-
Possible Cause: Poor cell health or high passage number.
-
Solution: Ensure your cells are healthy, within a low passage number, and not overgrown, as these factors can affect receptor expression and signaling.
-
Issue 2: Partial agonist activity is observed instead of antagonism.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: High concentrations of this compound can lead to partial agonist effects. Refer to your dose-response curve and select a concentration that provides maximal inhibition without significant agonism.
-
-
Possible Cause: Assay endpoint sensitivity.
-
Solution: Some assay endpoints may be more sensitive to the partial agonist activity. Consider using a different assay to confirm your results.
-
Issue 3: Compound precipitation in aqueous media.
-
Possible Cause: this compound is insoluble in water.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Prepare fresh working solutions for each experiment.
-
Issue 4: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and plates.
-
-
Possible Cause: Inconsistent final DMSO concentration.
-
Solution: Keep the final concentration of DMSO constant across all wells, including controls. A final concentration of ≤0.1% is generally recommended to avoid cell toxicity.[2]
-
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Technical Support Center: Investigating Off-Target Effects of WAY-255348
This technical support center is designed for researchers, scientists, and drug development professionals working with WAY-255348. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during experimentation.
Disclaimer: Publicly available, comprehensive off-target screening data for this compound is limited. The following information provides a general framework and best practices for investigating potential off-target effects of this and other small molecule compounds. It is highly recommended that researchers perform their own comprehensive off-target profiling to ensure the specificity of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective nonsteroidal antagonist of the progesterone (B1679170) receptor (PR).[1] Its primary mechanism involves binding to the PR, which in turn prevents progesterone-induced nuclear translocation, phosphorylation, and subsequent interactions of the receptor with gene promoters.[1] This targeted action blocks the physiological effects of progesterone.
Q2: What are off-target effects and why are they a concern for a specific compound like this compound?
Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For this compound, this would involve binding to and modulating the activity of other receptors, enzymes, ion channels, or transporters. These unintended interactions can lead to a variety of issues in research, including:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the on-target (anti-progesterone) effects of this compound, when it is actually caused by an off-target interaction.
-
Cellular toxicity: Off-target effects can disrupt normal cellular processes, leading to cytotoxicity, especially in long-term studies.[2]
-
Confounding variables in preclinical studies: Unidentified off-target activities can lead to unexpected physiological responses in animal models.
Q3: What are the first steps to assess the potential for off-target effects with this compound in my experimental system?
The initial steps to assess off-target potential include:
-
Literature Review: Although specific data is scarce, a thorough literature search for any reported off-target activities of this compound or structurally similar compounds is recommended.
-
In Silico Analysis: Computational tools can predict potential off-target interactions based on the chemical structure of this compound by screening it against databases of known protein binding sites.
-
Broad Panel Screening: The most definitive initial step is to submit this compound for screening against a broad panel of off-target proteins. Commercial services like Eurofins' SafetyScreen panels or Reaction Biology's InVEST panels offer comprehensive screening against hundreds of receptors, kinases, ion channels, and other enzymes.[3][4]
Q4: We are observing unexpected cellular phenotypes that do not seem to align with progesterone receptor antagonism. How can we begin to troubleshoot this?
If you suspect off-target effects are influencing your results, a systematic approach is necessary. The following troubleshooting guide and the logical workflow diagram below can help guide your investigation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype (e.g., changes in cell morphology, proliferation, or signaling pathways unrelated to PR) | Off-target binding to another receptor or enzyme. | 1. Perform a broad off-target screening (e.g., CEREP or Eurofins panel) to identify potential unintended targets. 2. Validate any significant hits from the screen using orthogonal assays (e.g., functional cellular assays for the identified off-target). 3. Use a structurally distinct PR antagonist as a control to see if the same phenotype is observed. |
| High level of cytotoxicity at concentrations expected to be specific for the progesterone receptor. | Off-target toxicity, compound precipitation, or solvent toxicity.[2] | 1. Determine the IC50 for PR antagonism and the CC50 (50% cytotoxic concentration) in your cell line to establish a therapeutic window. 2. Visually inspect the culture medium for any signs of compound precipitation. 3. Include a vehicle-only (e.g., DMSO) control to rule out solvent toxicity.[2] 4. If off-target toxicity is suspected, refer to the results of a broad panel screen to identify potential problematic targets. |
| Inconsistent or variable results between experiments. | Compound degradation, poor solubility, or lot-to-lot variability of the compound. | 1. Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C, protected from light). 2. Prepare fresh working dilutions for each experiment. 3. Confirm the solubility of this compound in your specific cell culture medium at the concentrations used. 4. If possible, obtain a certificate of analysis for the batch of this compound being used to confirm its purity and identity. |
Data Presentation: Summarizing Off-Target Screening Data
When you obtain data from a broad panel screening, it is crucial to present it in a clear and structured format. Below are example tables illustrating how to summarize binding and enzyme inhibition data.
Table 1: Example Off-Target Binding Profile of this compound (Hypothetical Data)
| Target | Ligand Concentration (µM) | % Inhibition of Binding |
| Progesterone Receptor (h) | 0.01 | 95% |
| Adrenergic α1A Receptor | 10 | 12% |
| Dopamine D2 Receptor | 10 | 5% |
| Histamine H1 Receptor | 10 | 22% |
| Muscarinic M1 Receptor | 10 | -8% |
| Sigma-1 Receptor | 10 | 55% |
| hERG Channel | 10 | 3% |
Data is for illustrative purposes only.
Table 2: Example Kinase Inhibition Profile of this compound (Hypothetical Data)
| Kinase Target | ATP Concentration (µM) | % Inhibition at 10 µM this compound |
| Progesterone Receptor (On-Target) | N/A | (Functional Antagonism) |
| ABL1 | 10 | 8% |
| EGFR | 10 | 15% |
| GSK3β | 10 | 4% |
| MAPK1 (ERK2) | 10 | 7% |
| PI3Kα | 10 | 2% |
| SRC | 10 | 11% |
Data is for illustrative purposes only.
Mandatory Visualizations
Caption: Progesterone Receptor signaling pathway and antagonism by this compound.
Caption: Experimental workflow for investigating small molecule off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate off-target effects. Researchers should optimize these protocols for their specific experimental setup.
Radioligand Binding Assay (Competitive)
-
Objective: To determine if this compound competes with a known radiolabeled ligand for binding to a specific off-target receptor.
-
Materials:
-
Membrane preparation from cells expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor.
-
This compound stock solution.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound or vehicle control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit the activity of a specific kinase.
-
Materials:
-
Purified active kinase.
-
Specific peptide substrate for the kinase.
-
This compound stock solution.
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay like ADP-Glo™).
-
Kinase reaction buffer.
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, or luciferase/luciferin for luminescence assays).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, its substrate, and the various concentrations of this compound or vehicle control in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value.
-
hERG Channel Block Assay (Automated Patch Clamp)
-
Objective: To evaluate the potential of this compound to block the hERG potassium channel, a common cause of cardiotoxicity.
-
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Automated patch-clamp system.
-
Extracellular and intracellular recording solutions.
-
This compound stock solution.
-
-
Procedure:
-
Harvest and prepare the hERG-expressing cells according to the automated patch-clamp system's protocol.
-
Establish a stable whole-cell recording from a single cell.
-
Apply a voltage protocol to elicit hERG currents and record a stable baseline.
-
Perfuse the cell with increasing concentrations of this compound in the extracellular solution.
-
At each concentration, record the hERG current after it reaches a steady-state level of inhibition.
-
After the highest concentration, perform a washout with the control extracellular solution to assess the reversibility of the block.
-
Calculate the percent inhibition of the hERG current at each concentration of this compound and determine the IC50 value.
-
References
Interpreting unexpected results with WAY-255348
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing WAY-255348 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist.[1] Its mechanism is distinct from traditional steroidal antagonists. At lower, antagonistic concentrations, this compound binds to the progesterone receptor in the cytoplasm and prevents its translocation to the nucleus, which is a critical step for its genomic function. This inhibition of nuclear accumulation and subsequent interaction with promoter regions of target genes blocks progesterone-induced activity.[2]
Q2: What is the solubility and recommended solvent for this compound?
A2: this compound has low aqueous solubility.[3] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, it is often formulated in a vehicle containing DMSO, with co-solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) to improve solubility.[3]
Q3: What are suitable cell lines for in vitro experiments with this compound?
A3: Human breast cancer cell lines that endogenously express the progesterone receptor, such as T47D, are commonly used and well-suited for in vitro studies of PR antagonists like this compound.[1][4] MCF-7 cells also express progesterone receptors and can be used.[5][6]
Q4: What are the storage recommendations for this compound?
A4: For long-term storage, this compound should be stored at -20°C.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonistic Effect Observed in Cell-Based Assays
-
Question: I am not observing the expected inhibition of progesterone-induced activity with this compound. What could be the cause?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound is critical. A full dose-response curve should be performed to determine the optimal inhibitory concentration in your specific assay system. It is recommended to start with a broad range (e.g., 1 nM to 10 µM) to identify the inhibitory window.[4]
-
High Agonist Concentration: If the concentration of the progesterone agonist (e.g., progesterone) is too high, it may overcome the competitive antagonism of this compound. Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC50-EC80).[4]
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and not overgrown. Changes in cell physiology can affect receptor expression and signaling.[4]
-
Reagent Quality: Verify the integrity and concentration of your this compound and progesterone stocks.
-
Issue 2: Unexpected Agonist Activity Observed
-
Question: My results suggest that this compound is acting as an agonist, not an antagonist. Why is this happening?
-
Answer: This is a documented, concentration-dependent effect of this compound. At lower concentrations, it acts as a PR antagonist by preventing nuclear translocation of the receptor. However, at higher concentrations, it can exhibit partial agonist activity by inducing nuclear translocation and promoter interactions on its own.[4] This dual activity is a critical consideration for experimental design. If you are observing agonist effects, it is likely that the concentration of this compound is too high. It is crucial to perform a dose-response experiment to identify the concentration range for purely antagonistic effects.
Issue 3: High Variability in In Vivo Animal Studies
-
Question: I am seeing highly variable results between animals in my in vivo study. What could be the issue?
-
Answer: High variability in in vivo data when using this compound can often be attributed to its poor aqueous solubility, leading to inconsistent drug absorption and bioavailability.[3]
-
Formulation Issues: Ensure that this compound is completely dissolved in the vehicle before administration. Precipitation of the compound can lead to inconsistent dosing. Consider using a vehicle with co-solvents (e.g., 20% DMSO in propylene glycol) and ensure proper mixing.[3]
-
Administration Route: The route of administration (subcutaneous injection or oral gavage) can impact bioavailability. Ensure your chosen method is consistent and appropriate for your experimental goals.[3]
-
Monitoring Animal Health: Monitor animals for signs of poor tolerability at the injection site (for SC administration) such as swelling or inflammation, or general health issues like weight loss, which could indicate systemic toxicity or poor tolerability of the vehicle.[3]
-
Data Presentation
Table 1: Representative In Vitro Activity of this compound
| Cell Line | Assay Type | Agonist (Concentration) | This compound IC50 (Estimated) | Notes |
| T47D | PRE-Luciferase Reporter | Progesterone (1 nM) | ~1-10 nM | Antagonistic activity is observed at lower nanomolar concentrations. |
| T47D | Cell Proliferation | Progesterone (10 nM) | ~10-100 nM | Higher concentrations may lead to reduced antagonism or the appearance of partial agonist activity.[4] |
Note: The IC50 values are estimates based on the described mechanism of action. The optimal concentration should be empirically determined for each specific experimental setup.
Table 2: Progesterone Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50) | Notes |
| This compound | Progesterone Receptor (PR) | Potent Antagonist | Specific Ki/IC50 values are not readily available in the public domain, but it is a high-affinity ligand. |
| Progesterone | Nuclear Progesterone Receptor (nPR) | 7.74 nM | This value provides a benchmark for the affinity of the endogenous ligand. |
Experimental Protocols
Protocol 1: Progesterone Receptor (PR) Antagonist Activity in a Luciferase Reporter Gene Assay
This protocol is designed to measure the ability of this compound to inhibit progesterone-induced transcription from a progesterone response element (PRE)-driven luciferase reporter gene in T47D cells.[4][7]
-
Materials:
-
T47D cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% charcoal-stripped fetal bovine serum (cs-FBS)
-
This compound stock solution (10 mM in DMSO)
-
Progesterone stock solution (1 mM in ethanol (B145695) or DMSO)
-
PRE-luciferase reporter vector and a control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well. Incubate for 24 hours.
-
Transfection: Transfect cells with the PRE-luciferase and control vectors using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[7]
-
This compound Dilution Series: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 pM to 10 µM.[4]
-
Antagonist Treatment: Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 1-2 hours.
-
Agonist Stimulation: Prepare a solution of progesterone in culture medium at a concentration that gives a submaximal (EC80) response (e.g., 2 nM, for a final concentration of 1 nM). Add this solution to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Measure luciferase activity using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the renilla luciferase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the progesterone-only treated cells. Plot the results to determine the IC50 value.[7]
-
Protocol 2: Western Blot for Progesterone Receptor Phosphorylation
This protocol assesses the effect of this compound on progesterone-induced phosphorylation of the progesterone receptor at Ser294.[1][8]
-
Materials:
-
T47D cells
-
This compound and Progesterone
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PR (Ser294) and anti-total PR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Seed T47D cells in 6-well plates. Once they reach 70-80% confluency, starve the cells in serum-free medium for 24 hours. Pre-treat with the desired concentration of this compound for 1 hour, followed by stimulation with progesterone (e.g., 10 nM) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-PR (Ser294) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an anti-total PR antibody.
-
Mandatory Visualizations
Caption: Progesterone receptor signaling and this compound's mechanism.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. accegen.com [accegen.com]
- 6. mcf7.com [mcf7.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-Progesterone Receptor (Ser294) Antibody | Cell Signaling Technology [cellsignal.com]
WAY-255348 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of WAY-255348 in different solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is not soluble in water.[1][2] For experimental use, it is recommended to prepare a stock solution in high-purity, anhydrous DMSO.[3]
Q2: How should I store solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C, where it can be stable for several months to over two years.[1][4] For short-term storage of a few days to weeks, 0-4°C is suitable.[1][4] The compound is generally stable for a few weeks at ambient temperature, such as during shipping.[4]
Q3: What are the best practices for preparing and storing DMSO stock solutions of this compound?
It is advisable to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into single-use vials.[3] For long-term storage (months), these aliquots should be stored at -20°C.[1] For short-term storage (days to weeks), 4°C is recommended.[3]
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
The stability of this compound in aqueous solutions is limited due to its poor solubility.[1] It is highly recommended to prepare fresh working solutions in your aqueous buffer or cell culture medium for each experiment and not to store them for extended periods.[1] When preparing these solutions, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-related effects on your experiment.[3]
Q5: Can I store this compound solutions at room temperature?
Storing this compound solutions at room temperature for extended periods is not recommended. If necessary for the duration of an experiment, the solution should be protected from light. For any storage longer than a few hours, refrigeration at 4°C is advised.[1]
Q6: My this compound solution has changed color. What should I do?
A change in the color of your this compound solution may indicate degradation.[3] This can be caused by factors such as exposure to light, elevated temperatures, or impurities in the solvent. If you observe a color change, it is best to discard the solution and prepare a fresh one from a new stock of the solid compound.[3]
Q7: How can I assess the stability of this compound in my specific experimental conditions?
The most reliable way to determine the stability of this compound in your solution is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can separate the parent compound from any degradation products and provide a quantitative measurement of its concentration over time.[3]
Data Presentation
Disclaimer: The following tables contain illustrative, hypothetical data for this compound stability. This data is provided as a reference for what to expect and how to interpret stability studies. Actual stability may vary based on specific experimental conditions.
Table 1: Hypothetical Stability of this compound in DMSO Stock Solution (10 mM) at -20°C
| Storage Duration | % Purity (Hypothetical) |
| 1 month | 99.8% |
| 3 months | 99.5% |
| 6 months | 99.1% |
| 12 months | 98.5% |
| 24 months | 97.2% |
Table 2: Hypothetical Stability of this compound in Cell Culture Medium (10 µM with 0.1% DMSO) at 37°C
| Incubation Time | % Remaining (Hypothetical) |
| 0 hours | 100% |
| 2 hours | 98.5% |
| 4 hours | 96.2% |
| 8 hours | 91.8% |
| 24 hours | 78.3% |
| 48 hours | 65.1% |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Recommended Action:
-
Issue 2: Precipitation of the compound in aqueous media.
-
Possible Cause: Poor solubility of this compound in water.[1]
-
Recommended Action:
-
Ensure the final DMSO concentration is sufficient to maintain solubility but remains compatible with your experimental system (typically <0.5%).[3]
-
Consider using a sonicator to aid dissolution when preparing the final working solution.[1]
-
If precipitation persists, a formulation study with solubility-enhancing excipients may be necessary for your specific application.[1]
-
-
Issue 3: Stock solution appears discolored or contains particulates.
-
Possible Cause: Potential degradation or contamination of the stock solution.
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (Molecular Weight: 283.30 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.833 mg.[1]
-
Add the appropriate volume of DMSO to the solid compound.[1]
-
Vortex or sonicate briefly until the solid is completely dissolved.[1]
-
Aliquot the stock solution into single-use, tightly sealed vials.[3]
-
Store the aliquots at -20°C for long-term storage.[1]
Protocol for a General Stability-Indicating HPLC Method
Note: This is a general protocol and should be optimized for your specific equipment and experimental needs.
Objective: To determine the percentage of intact this compound remaining in a solution over time.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound reference standard
-
Solvent for sample preparation (e.g., DMSO, mobile phase)
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation:
-
For a time-zero sample (t=0), dilute the freshly prepared this compound solution to a suitable concentration with the mobile phase.
-
Incubate the remaining solution under the desired stability testing conditions (e.g., specific solvent, temperature, light exposure).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and dilute it to the same concentration as the t=0 sample with the mobile phase.
-
-
HPLC Analysis:
-
Set the detection wavelength to the absorbance maximum of this compound.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and samples onto the HPLC system.
-
Run a suitable gradient elution to separate this compound from potential degradation products (e.g., a linear gradient from 10% to 90% Mobile Phase B over 15 minutes).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample using the peak areas.
-
% Remaining = (Peak Area at time 't' / Peak Area at time '0') * 100
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: WAY-255348 In Vivo Delivery
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing WAY-255348 in in vivo experiments. This guide focuses on addressing common challenges related to its formulation and delivery, stemming from its characteristic low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, nonsteroidal antagonist of the progesterone (B1679170) receptor (PR).[1][2] It exerts its effects by binding to the PR, which in turn prevents the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interactions of the receptor with gene promoters.[1][2] This blockade of PR signaling is the basis of its pharmacological activity.
Q2: What are the primary challenges in the in vivo delivery of this compound?
The principal obstacle in delivering this compound in vivo is its poor aqueous solubility. This property can lead to several experimental challenges, including:
-
Low Bioavailability: Inefficient absorption from the administration site into systemic circulation.
-
Inconsistent Drug Exposure: High variability in plasma concentrations between individual animals.
-
Precipitation: The compound may precipitate at the injection site or within the gastrointestinal tract, leading to localized irritation and unreliable dosing.[3]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is not soluble in water.[4] For experimental use, it is advisable to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term (months to years) | Optimal for stability. |
| 0-4°C | Short-term (days to weeks) | Suitable for temporary storage. | |
| DMSO Stock Solution | -20°C | Long-term (months) | Aliquot into single-use vials to prevent freeze-thaw cycles.[4] |
| 0-4°C | Short-term (days to weeks) | ||
| Aqueous Working Solution | N/A | Prepare Fresh | Due to poor stability and solubility, aqueous dilutions should be made immediately before use.[4] |
Q4: Can I prepare aqueous dilutions from a DMSO stock solution for in vivo use?
While possible, creating stable and effective aqueous dilutions of this compound for in vivo administration is challenging due to its low water solubility. Direct dilution of a concentrated DMSO stock into an aqueous vehicle will likely cause the compound to precipitate ("crash out"). To mitigate this, consider the following:
-
Use of Co-solvents: Formulations containing co-solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can improve solubility.
-
Suspensions: Creating a fine, uniform suspension in a vehicle like corn oil is a common strategy for oral administration.[3]
-
Specialized Formulations: For more advanced applications, technologies such as liposomes, nanoparticles, or cyclodextrins can be explored to enhance solubility.
Q5: What are the signs of poor tolerability or delivery issues in animal models?
Researchers should closely monitor animals for any adverse effects following administration of this compound formulations. Key indicators include:
-
At the Injection Site (for subcutaneous administration): Swelling, redness, inflammation, or the formation of a palpable solid mass, which may indicate precipitation.[3]
-
General Health: Lethargy, weight loss, changes in behavior, or signs of distress, which could suggest systemic toxicity or poor tolerability of the vehicle.[3]
-
Inconsistent Experimental Results: High variability in data between animals can be a sign of inconsistent drug absorption and bioavailability.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Formulation
| Possible Cause | Recommended Solution |
| High Final Concentration: The concentration of this compound exceeds its solubility limit in the chosen vehicle. | - Decrease the final working concentration. - Conduct a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
| Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of an aqueous or oil-based vehicle can cause rapid solvent exchange and precipitation. | - Employ a stepwise dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of the final vehicle before bringing it to the final volume. |
| Inadequate Mixing: The compound is not uniformly dispersed in the vehicle. | - Use a vortex mixer or sonicator to ensure the compound is fully dissolved or forms a homogenous suspension. |
| Temperature Effects: Changes in temperature during preparation or storage can affect solubility. | - Prepare formulations at room temperature unless otherwise specified. - If warming is used to aid dissolution, ensure the solution remains stable upon cooling to room temperature. |
Issue 2: Inconsistent or Lower-than-Expected In Vivo Efficacy
| Possible Cause | Recommended Solution |
| Poor Bioavailability: The drug is not being efficiently absorbed into the systemic circulation. | - Re-evaluate the formulation and administration route. For oral delivery, consider formulations that enhance solubility, such as a suspension in corn oil or a solution with co-solvents like PEG300. - For subcutaneous injection, ensure the vehicle is well-tolerated and does not cause precipitation at the injection site. |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Ensure that both the solid compound and stock solutions are stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles of DMSO stock solutions by preparing single-use aliquots. - Prepare fresh dosing formulations for each experiment. |
| Inaccurate Dosing: Errors in dose calculation or administration. | - Double-check all calculations for dose and formulation preparation. - Ensure proper administration technique (e.g., correct placement for subcutaneous injection or oral gavage). |
| High First-Pass Metabolism (for oral administration): The drug is being extensively metabolized in the liver before reaching systemic circulation. | - If significant first-pass metabolism is suspected, consider an alternative route of administration, such as subcutaneous injection, to bypass the liver initially. |
Issue 3: Adverse Events at the Injection Site (Subcutaneous Administration)
| Possible Cause | Recommended Solution |
| Irritating Vehicle: High concentrations of solvents like DMSO can cause local irritation. | - If using a high concentration of DMSO, consider diluting it with a more biocompatible co-solvent such as propylene glycol or PEG400. - Always include a vehicle-only control group to assess the effects of the formulation itself. |
| Compound Precipitation: The drug is precipitating at the injection site, leading to inflammation. | - Ensure the compound is fully dissolved or forms a fine, stable suspension. - Consider reducing the concentration of the dosing solution. |
| Improper Injection Technique: Incorrect placement of the needle or excessive volume can cause tissue damage. | - Use a small gauge needle (e.g., 25-27 gauge) to minimize tissue damage. - Adhere to the recommended maximum injection volumes for the animal model. |
Data Presentation
Table 1: Example Solubility of this compound in Various Vehicles
| Vehicle Composition | Solubility (mg/mL) | Appearance |
| 100% DMSO | > 50 | Clear Solution |
| 20% DMSO in Propylene Glycol | ~15 | Clear Solution |
| 10% DMSO, 40% PEG300 in Saline | ~5 | Clear Solution |
| 10% DMSO in Corn Oil | < 1 (Suspension) | Fine Suspension |
| Saline | < 0.01 | Precipitate |
Table 2: Example Pharmacokinetic Parameters of a Nonsteroidal Progesterone Receptor Antagonist Following a Single Dose in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Oral Gavage (in 10% DMSO/Corn Oil) | 10 | 150 | 2 | 950 |
| Subcutaneous (in 20% DMSO/Propylene Glycol) | 10 | 300 | 4 | 2500 |
Table 3: Example In Vivo Efficacy of a Nonsteroidal Progesterone Receptor Antagonist in a Mouse Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Subcutaneous | 0 | +2.5 |
| Compound A | 5 | Subcutaneous | 35 | -1.5 |
| Compound A | 10 | Subcutaneous | 60 | -4.0 |
| Compound A | 20 | Subcutaneous | 85 | -8.0 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Subcutaneous Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Propylene glycol or PEG400, sterile
-
Sterile, light-protected vials
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg), the number of mice, and their average body weight.
-
Vehicle Preparation: In a sterile vial, prepare the vehicle. For a 20% DMSO in propylene glycol solution, add 200 µL of DMSO to 800 µL of propylene glycol for every 1 mL of vehicle needed.
-
Dissolution of this compound: Add the calculated amount of this compound powder to the prepared vehicle.
-
Ensure Complete Dissolution: Vortex the mixture thoroughly. If necessary, use a sonicator for brief intervals until the solution is clear and free of visible particles.
-
Administration:
-
Restrain the mouse securely.
-
Grasp the loose skin over the shoulders to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume slowly. The typical injection volume for a mouse is 5-10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions at the injection site.
-
Protocol 2: Preparation and Administration of this compound for Oral Gavage in Rats
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil
-
Sterile vials
-
Sterile syringes
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for rats)
Procedure:
-
Dose Calculation: Calculate the total amount of this compound needed based on the desired dose (e.g., 20 mg/kg), the number of rats, and their average body weight.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.
-
Final Formulation Preparation:
-
In a sterile vial, add the required volume of the DMSO stock solution to the appropriate volume of corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 10 mg/mL suspension, add 100 µL of the 100 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the mixture vigorously to create a fine, homogenous suspension.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the calculated volume of the suspension slowly. The typical volume for oral gavage in rats is 5-10 mL/kg.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Caption: Signaling pathway of progesterone and the inhibitory mechanism of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting inconsistent in vivo experimental outcomes.
References
How to minimize toxicity of WAY-255348 in cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of WAY-255348 in cellular experiments. Our goal is to ensure the acquisition of reliable and reproducible data by addressing common challenges encountered with this potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent antagonist of the progesterone receptor (PR). It functions by binding to the PR, which in turn prevents progesterone-induced nuclear accumulation, phosphorylation, and subsequent interactions with gene promoters. This blockade of PR signaling is its intended pharmacological effect.[1]
Q2: We are observing significant cytotoxicity in our cell cultures treated with this compound. What are the potential causes?
Unexpected cytotoxicity with this compound can arise from several factors:
-
Poor Compound Solubility: this compound has low solubility in aqueous solutions like cell culture media. This can lead to the compound precipitating out of solution, forming aggregates that can be directly toxic to cells.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO), which can be toxic to cells, especially at concentrations above 0.5% and with prolonged exposure.[1]
-
Off-Target Effects: At higher concentrations, this compound may interact with unintended cellular targets, leading to toxicity.[1] While specific off-target interactions are not well-documented in publicly available literature, this is a common cause of toxicity for small molecule inhibitors.
-
Metabolite Toxicity: Cellular metabolism of this compound could produce byproducts that are more toxic than the parent compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to this compound.[1]
Q3: How can I determine the optimal concentration of this compound to use in my experiments while minimizing toxicity?
A dose-response experiment is essential. By treating your cells with a range of this compound concentrations, you can determine the half-maximal inhibitory concentration (IC50) for its therapeutic effect and the 50% cytotoxic concentration (TC50 or CC50). For long-term studies, it is advisable to use a concentration that is effective but well below the TC50 value.[1]
Q4: What are the best practices for preparing and handling this compound to maintain its stability and minimize precipitation?
Proper handling is crucial for obtaining reproducible results:
-
Stock Solutions: Prepare high-concentration stock solutions in high-purity, anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C and protect them from light.[1]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. To avoid precipitation, add the DMSO stock solution to the pre-warmed medium dropwise while vortexing.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed even at low concentrations. | Solvent (DMSO) toxicity. | 1. Reduce the final DMSO concentration in the culture medium to ≤0.1%. 2. Perform a DMSO dose-response curve to determine the toxicity threshold for your specific cell line.[1] |
| Poor compound solubility leading to precipitation. | 1. Visually inspect wells for precipitate using a microscope. 2. Perform a solubility test of this compound in your specific culture medium. 3. Consider using solubility-enhancing excipients like cyclodextrins. | |
| Inconsistent results between experiments. | Inconsistent cell health or seeding density. | 1. Use cells from a consistent and low passage number. 2. Ensure >95% cell viability before seeding. 3. Optimize and standardize cell seeding density.[1] |
| Degradation of this compound. | 1. Follow best practices for preparation and storage (see FAQ Q4). 2. Prepare fresh dilutions for each experiment. | |
| Gradual increase in cell death over several days in long-term experiments. | Cumulative toxicity. | 1. Lower the concentration of this compound for long-term studies. 2. Consider intermittent dosing (e.g., 48h treatment followed by 48h in compound-free medium). 3. Increase the frequency of media changes to remove potential toxic metabolites.[1] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and mitigate this compound toxicity.
Protocol 1: Determining the Cytotoxic Concentration (TC50) using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (ideally ≤0.1%).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated cells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the TC50 value.
Protocol 2: Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and compound prepared as in the MTT assay protocol.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to a maximum LDH release control.
Protocol 3: Detecting Apoptosis using Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Cells and compound prepared as in the MTT assay protocol in a white-walled 96-well plate.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of the cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence relative to the vehicle-treated control indicates the induction of apoptosis.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a progesterone receptor antagonist.
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic
References
Improving the efficacy of WAY-255348 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of WAY-255348 treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, nonsteroidal progesterone (B1679170) receptor (PR) antagonist. It operates through a unique "passive" antagonism by binding to the PR and preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent interactions with gene promoters.
Q2: Is this compound a pure antagonist?
A2: The activity of this compound is concentration-dependent. At lower concentrations, it functions as a PR antagonist. However, at higher concentrations, it can exhibit partial agonist activity by inducing nuclear translocation and promoter interactions on its own. This dual activity is a critical consideration for experimental design.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and is not soluble in water. For long-term storage, it is recommended to store the compound at -20°C.
Q4: Which cell lines are suitable for in vitro experiments with this compound?
A4: Human breast cancer cell lines that endogenously express the progesterone receptor, such as T47D, are commonly used for in vitro studies of PR antagonists and are suitable for experiments with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonistic Effect Observed
Question: I am not observing the expected inhibition of progesterone-induced activity with this compound. What could be the reason?
Answer:
-
Suboptimal Concentration: The concentration of this compound is critical. A full dose-response curve should be performed to determine the optimal inhibitory concentration in your specific assay system.
-
High Agonist Concentration: If the concentration of the progesterone agonist (e.g., progesterone) is too high, it may overcome the competitive antagonism of this compound. Consider reducing the agonist concentration.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. Changes in cell physiology can affect receptor expression and signaling.
-
Reagent Quality: Verify the integrity of your this compound stock solution and the progesterone agonist.
Issue 2: Partial Agonist Activity is Observed Instead of Antagonism
Question: My results suggest that this compound is acting as an agonist. Why is this happening?
Answer:
-
High Concentration: You are likely working in the higher end of the concentration range for this compound, where it can exhibit partial agonist effects. Refer to your dose-response curve and select a concentration that provides maximal inhibition without significant agonism.
-
Assay Endpoint: Some assay endpoints may be more sensitive to the partial agonist activity of this compound. Consider using multiple, distinct assays (e.g., reporter gene assay and a proliferation assay) to fully characterize its activity profile.
Issue 3: Compound Precipitation in Aqueous Media
Question: My this compound solution, dissolved in DMSO, precipitates when added to my cell culture medium. How can I prevent this?
Answer:
-
High Final Concentration: The final concentration of this compound may be above its solubility limit in the aqueous medium. Try lowering the final working concentration.
-
Improper Dilution: Rapidly adding the concentrated DMSO stock to the aqueous buffer can cause the compound to "crash out" of solution. To avoid this, add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
-
Insufficient DMSO: While aiming for a low final DMSO concentration to minimize solvent toxicity, ensure it is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell-based assays.
Issue 4: Unexpected Cytotoxicity in Long-Term Studies
Question: I am observing significant cell death in my long-term experiments with this compound. What could be the cause?
Answer:
-
Compound Instability: The stability of this compound in culture medium at 37°C over extended periods may be limited, potentially leading to the formation of toxic degradation products. Prepare fresh working solutions for each experiment.
-
Off-Target Effects: At higher concentrations or with prolonged exposure, this compound may have off-target effects that can trigger cytotoxic responses.
-
Solvent Toxicity: The vehicle, typically DMSO, can be toxic to cells, especially at concentrations above 0.1-0.5% and with long-term exposure.
-
Metabolite Toxicity: Cellular metabolism of this compound could produce byproducts that are more toxic than the parent compound.
Data Presentation
While specific quantitative binding and activity data for this compound are not extensively available in the public literature, the following tables provide a framework for presenting such data obtained from your experiments.
Table 1: Progesterone Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Tissue/Cell Lysate | Ki (nM) | IC50 (nM) |
| Competitive Binding | [³H]-Progesterone | T47D cell lysate | Data to be determined | Data to be determined |
| Competitive Binding | [³H]-R5020 | Rabbit Uterine Cytosol | Data to be determined | Data to be determined |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Cell Line | Assay Type | Agonist | IC50 (nM) | % Inhibition (at x nM) |
| T47D | PRE-Luciferase Reporter | Progesterone (10 nM) | Data to be determined | Data to be determined |
| T47D | Alkaline Phosphatase |
Navigating WAY-255348 Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with the nonsteroidal progesterone (B1679170) receptor (PR) antagonist, WAY-255348. By addressing common pitfalls and providing detailed guidance, this resource aims to enhance experimental reproducibility and data quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, nonsteroidal antagonist of the progesterone receptor (PR).[1] It functions by binding to the PR and preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent interactions with gene promoters.[1] This unique mechanism of action distinguishes it from steroidal PR modulators.[1]
Figure 1: Mechanism of action of this compound as a progesterone receptor antagonist.
Troubleshooting Guide: Formulation and Administration
A significant challenge in working with this compound is its low aqueous solubility, which can impact bioavailability and experimental consistency.
Q2: My this compound is precipitating out of solution when I dilute my DMSO stock into aqueous media. How can I prevent this?
A2: This phenomenon, often called "crashing out," is a common issue with compounds that are highly soluble in organic solvents like DMSO but poorly soluble in water. To mitigate this:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution.
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
-
Optimize Solvent Concentration: Keep the final DMSO concentration in your cell culture media below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[2]
-
Lower Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Consider lowering the final working concentration.
Q3: What are the recommended vehicles for in vivo studies with this compound?
A3: Due to its poor water solubility, this compound requires a non-aqueous vehicle for in vivo administration. The choice of vehicle depends on the route of administration.
| Administration Route | Recommended Vehicle Composition |
| Subcutaneous (SC) Injection | 20% DMSO in Propylene Glycol |
| Oral Gavage (PO) | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline |
| 10% DMSO in Corn Oil |
Data summarized from BenchChem Technical Support documents.[3]
Figure 2: Decision workflow for this compound formulation.
Troubleshooting Guide: Stability and Storage
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
Q4: How should I store my this compound, both as a solid and in solution?
A4: To prevent degradation, follow these storage recommendations:
-
Solid Compound: Store at -20°C for long-term storage.
-
Stock Solutions (in DMSO): For short-term storage (days to weeks), 4°C is acceptable. For long-term storage (months to years), aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5] Protect from light.[4]
Q5: My this compound solution has changed color. Is it still usable?
A5: A color change in your this compound solution may indicate degradation.[4] It is strongly recommended to discard the solution and prepare a fresh one from a new stock of the solid compound to ensure the integrity of your experimental results.[4]
Q6: How can I verify the stability of my this compound solution?
A6: The most reliable method to assess the stability and concentration of this compound in your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the parent compound from any degradation products.[4]
Troubleshooting Guide: In Vitro Experiments
Q7: I am observing high variability in my in vitro assay results. What could be the cause?
A7: Inconsistent results in in vitro experiments can stem from several factors:
-
Compound Instability: Ensure that your this compound stock solution is properly stored and that working solutions are prepared fresh for each experiment.[5]
-
Cell Seeding Density: Use a consistent cell seeding density across all plates and experiments, as cell confluency can significantly affect cellular responses.
-
DMSO Concentration: Maintain a constant final concentration of DMSO in all wells, including vehicle controls. High DMSO concentrations can be toxic to cells; a final concentration of ≤0.1% is generally recommended.
-
Incubation Times: Adhere to consistent incubation times for both antagonist pre-incubation and agonist stimulation.
Representative In Vitro Activity of this compound
| Cell Line | Assay Type | Agonist | This compound IC50 (Estimated) | Notes |
| T47D | PRE-Luciferase Reporter | Progesterone (1 nM) | ~1-10 nM | Antagonistic activity observed at lower nanomolar concentrations. |
| T47D | Cell Proliferation | Progesterone (10 nM) | ~10-100 nM | Higher concentrations may exhibit reduced antagonism or partial agonism. |
Note: The IC50 values are estimates. The optimal concentration should be empirically determined for each specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.[4]
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired 10 mM stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.[4]
-
Aliquot the stock solution into single-use volumes in light-protected tubes to minimize freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C for long-term storage.[4]
Protocol 2: Progesterone Receptor (PR) Antagonist Activity in a Luciferase Reporter Gene Assay
This protocol is designed to measure the ability of this compound to inhibit progesterone-induced transcription from a progesterone response element (PRE)-driven luciferase reporter gene in T47D cells.
Materials:
-
T47D cells stably expressing a PRE-luciferase reporter construct
-
Cell culture medium (e.g., RPMI 1640) with 10% charcoal-stripped fetal bovine serum (cs-FBS)
-
This compound stock solution (10 mM in DMSO)
-
Progesterone stock solution (1 mM in ethanol (B145695) or DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed T47D-PRE-Luc cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Dilution Series: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 pM to 10 µM.
-
Antagonist Treatment: Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 1-2 hours.
-
Agonist Stimulation: Prepare a solution of progesterone in culture medium at a concentration that elicits a submaximal (EC80) response (e.g., 2 nM for a final concentration of 1 nM). Add 50 µL of this solution to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay: On the day of the assay, equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the results as a function of this compound concentration to determine the IC50 value.
Off-Target Effects: A General Consideration
Q8: Are there any known off-target effects for this compound?
A8: Currently, there is limited publicly available information specifically detailing the off-target effects or the comprehensive selectivity profile of this compound. Off-target effects are unintended interactions of a drug with molecular targets other than the primary one, which can lead to unexpected biological responses or side effects.[3][4]
Q9: How can I assess the potential for off-target effects in my experiments?
A9: When working with a novel or sparsely characterized compound, it is prudent to consider and, if necessary, test for off-target effects. General strategies include:
-
Selectivity Profiling: Screen the compound against a panel of related receptors (e.g., other steroid hormone receptors) to assess its selectivity.
-
Phenotypic Screening: Observe for unexpected cellular phenotypes or responses that are inconsistent with the known mechanism of action.
-
Computational Modeling: Use in silico methods to predict potential off-target interactions based on the compound's structure.
-
Proteomics Approaches: Employ techniques like chemical proteomics to identify the full spectrum of protein binding partners in an unbiased manner.
Understanding the selectivity of this compound is crucial for accurately interpreting experimental data and predicting its therapeutic potential and possible liabilities.
References
- 1. medkoo.com [medkoo.com]
- 2. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 4. off-target effect | Nodes Bio Glossary [nodes.bio]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Validating WAY-255348 Activity in a New Cell Line
This technical support center is designed to assist researchers, scientists, and drug development professionals in validating the activity of WAY-255348, a potent nonsteroidal progesterone (B1679170) receptor (PR) antagonist, in a new cell line. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective nonsteroidal antagonist of the progesterone receptor (PR).[1][2] Its mechanism of action is distinct from steroidal PR modulators. By binding to the PR, this compound prevents progesterone-induced nuclear accumulation, phosphorylation, and the subsequent interaction of the receptor with promoter regions of target genes, ultimately inhibiting their transcription.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.[4] For long-term storage, it is recommended to store the compound at -20°C.[1] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue, often caused by "solvent shock" when a concentrated DMSO stock is diluted.[5] To prevent this, ensure the final DMSO concentration in your culture medium is low (typically below 0.5%, and for many cell lines, below 0.1%) and non-toxic to your specific cell line.[5] Performing a serial dilution of your DMSO stock in the medium and adding the stock solution dropwise while gently vortexing can also help.[5]
Q4: How can I confirm that my new cell line expresses the progesterone receptor?
A4: Before validating the activity of this compound, it is crucial to confirm that your cell line expresses the progesterone receptor. This can be done using techniques such as Western blotting, immunocytochemistry (ICC), or quantitative PCR (qPCR) to detect PR protein or mRNA, respectively.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results | - Degradation of this compound in solution.- Improper storage of the compound.- Incomplete dissolution of the stock solution.- Variability in cell seeding density. | - Assess the stability of this compound under your experimental conditions using HPLC or LC-MS.[4]- Ensure stock solutions are stored at -20°C or -80°C in tightly sealed, light-protected vials.[4]- Ensure the DMSO stock is fully dissolved before use; gentle warming or sonication may help.[5]- Maintain consistent cell numbers for each experiment.[5] |
| High levels of cell toxicity | - The concentration of this compound is too high.- The concentration of DMSO is toxic to the cells.- The compound has degraded into a toxic byproduct. | - Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line.[5]- Ensure the final DMSO concentration is within the tolerated range for your cells (typically <0.1%).- Check for compound degradation. |
| No observable antagonist activity | - The cell line does not express a functional progesterone receptor.- The concentration of progesterone used for stimulation is too high.- The incubation time is not optimal. | - Confirm PR expression in your cell line (see FAQ 4).- Titrate the concentration of progesterone to determine an EC50 or EC80 value for stimulation.- Optimize the incubation times for both this compound pre-treatment and progesterone stimulation. |
Experimental Protocols
Progesterone Receptor (PR) Signaling Pathway
This compound acts as an antagonist to the progesterone receptor, inhibiting both classical and non-classical signaling pathways.
Caption: Progesterone Receptor (PR) Signaling Pathways Antagonized by this compound.
Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of this compound for the progesterone receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell line expressing the progesterone receptor (e.g., T47D)
-
This compound
-
[³H]-progesterone (radioligand)
-
Unlabeled progesterone
-
Assay buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Cell Lysate: Culture cells expressing the progesterone receptor to 80-90% confluency. Harvest the cells, wash with ice-cold PBS, and prepare a cell lysate containing the receptor. Determine the protein concentration of the lysate.[6]
-
Assay Setup: In microcentrifuge tubes, combine the cell lysate, a fixed concentration of [³H]-progesterone, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled progesterone).[6]
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).[6]
-
Separation: Add dextran-coated charcoal to adsorb unbound radioligand and centrifuge to pellet the charcoal.[6]
-
Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure radioactivity.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.[6]
Progesterone Response Element (PRE)-Driven Luciferase Reporter Assay
This cell-based assay measures the functional antagonist activity of this compound.
Caption: Workflow for a PRE-driven luciferase reporter assay.
Materials:
-
Cell line stably or transiently expressing a PRE-driven luciferase reporter gene (e.g., T47D-PRE-Luc)[7][8]
-
Cell culture medium (hormone-depleted medium is recommended)[7]
-
This compound
-
Progesterone
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Plating: Plate the cells in a multi-well plate and allow them to attach.[6]
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).[6][8]
-
Agonist Stimulation: Add a fixed concentration of progesterone (e.g., a concentration that gives a submaximal EC80 response) to stimulate PR-mediated transcription.[7][8] Include appropriate controls (vehicle, progesterone alone, this compound alone).
-
Incubation: Incubate the cells for an appropriate time to allow for luciferase expression (e.g., 18-24 hours).[6][7]
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[7]
-
Data Analysis: Calculate the percentage of inhibition of progesterone-induced activity for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[7]
References
- 1. medkoo.com [medkoo.com]
- 2. SmallMolecules.com | this compound (5 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 3. This compound|CAS 872141-23-6|DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: WAY-255348 versus Mifepristone in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two progesterone (B1679170) receptor (PR) modulators, WAY-255348 and mifepristone (B1683876), in the context of their effects on breast cancer cells. While direct head-to-head comparative studies with extensive quantitative data are limited, this document synthesizes available preclinical information to offer an objective overview of their mechanisms of action, effects on cellular processes, and the experimental protocols used for their evaluation.
Introduction
Progesterone receptor signaling plays a significant role in the development and progression of a subset of breast cancers. Targeting this pathway with PR antagonists or modulators represents a promising therapeutic strategy. This compound is a novel, nonsteroidal PR antagonist with a unique mechanism of action, while mifepristone (RU-486) is a well-established steroidal PR antagonist with additional antiglucocorticoid properties. This guide explores their distinct characteristics and their impact on breast cancer cells based on available scientific literature.
Mechanisms of Action
The two compounds exhibit different modes of progesterone receptor antagonism.
This compound functions as a "passive" antagonist.[1] It binds to the progesterone receptor and, at lower concentrations, prevents its nuclear translocation, phosphorylation, and subsequent interaction with DNA promoter regions, thereby blocking progesterone-induced gene transcription.[1][2] Interestingly, at higher concentrations, it can induce an agonist-like conformation of the PR, leading to partial agonist activity.[1][2]
Mifepristone acts as a competitive antagonist of the progesterone receptor, binding to it with high affinity to block the action of progesterone.[3] It also possesses antiglucocorticoid activity.[3] Its efficacy in breast cancer may be dependent on the ratio of progesterone receptor isoforms A and B (PR-A/PR-B), with higher efficacy observed in tumors with a high PR-A/PR-B ratio.[4][5]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways affected by this compound and mifepristone.
Caption: Proposed mechanism of this compound action.
Caption: Proposed mechanism of Mifepristone action.
Comparative Data
The following tables summarize the available quantitative data for mifepristone and its derivative, FZU-00,003. As of the latest search, specific quantitative data for this compound on cell viability, apoptosis, and cell cycle in breast cancer cells is not publicly available.
Table 1: Cell Viability (IC50)
| Compound | Cell Line | Subtype | IC50 (µM) | Citation |
| Mifepristone | HCC1937 | Triple-Negative | 17.2 | [1] |
| FZU-00,003 | HCC1937 | Triple-Negative | 4.3 | [1] |
| Mifepristone | SUM149PT | Triple-Negative | 11.3 | [1] |
| FZU-00,003 | SUM149PT | Triple-Negative | 2.6 | [1] |
| Mifepristone | HCC1806 | Triple-Negative | >20 | [1] |
| FZU-00,003 | HCC1806 | Triple-Negative | ~7.5 | [1] |
| Mifepristone | MCF7 | Luminal A (ER+, PR+) | >20 | [1] |
| FZU-00,003 | MCF7 | Luminal A (ER+, PR+) | ~5.0 | [1] |
| Mifepristone | T47D | Luminal A (ER+, PR+) | >20 | [1] |
| FZU-00,003 | T47D | Luminal A (ER+, PR+) | ~6.0 | [1] |
| Mifepristone | SKBR3 | HER2+ | >20 | [1] |
| FZU-00,003 | SKBR3 | HER2+ | ~8.0 | [1] |
| Mifepristone | BT474 | Luminal B (ER+, PR+, HER2+) | >20 | [1] |
| FZU-00,003 | BT474 | Luminal B (ER+, PR+, HER2+) | ~9.0 | [1] |
| This compound | T47D | Luminal A (ER+, PR+) | Data Not Available |
Table 2: Effect on Cell Cycle
| Compound | Cell Line | Effect | Citation |
| Mifepristone | HCC1937, SUM149PT | G1 arrest | [1] |
| FZU-00,003 | HCC1937, SUM149PT | More potent G1 arrest than Mifepristone | [1] |
| This compound | T47D | Data Not Available |
Table 3: Effect on Apoptosis
| Compound | Cell Line | Effect | Citation |
| Mifepristone | HCC1937, SUM149PT | Moderate induction of apoptosis at 10-20 µM | [1] |
| FZU-00,003 | HCC1937, SUM149PT | Significant induction of apoptosis at 5 µM | [1] |
| This compound | T47D | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is adapted from a study comparing mifepristone and its derivative FZU-00,003.[1]
Caption: Workflow for SRB cell viability assay.
Detailed Steps:
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or mifepristone) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified incubator.
-
Cell Fixation: The incubation medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of 510 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Cell Cycle Analysis (Flow Cytometry)
This protocol is a general guide for analyzing cell cycle distribution.
Detailed Steps:
-
Cell Treatment: Cells are seeded in culture dishes and treated with the test compound or vehicle for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) while vortexing. Cells are stored at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V and propidium iodide (PI) staining.
Detailed Steps:
-
Cell Treatment: Cells are treated with the test compound or vehicle for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells (early and late) is quantified.
Summary and Conclusion
This compound and mifepristone are both progesterone receptor antagonists with potential applications in breast cancer therapy. However, they exhibit distinct mechanisms of action. This compound's "passive" antagonism, which prevents PR nuclear localization at low concentrations, presents a novel approach.[1][2] Mifepristone, a competitive antagonist, has shown clinical activity, particularly in tumors with a high PR-A/PR-B ratio.[4]
Direct comparative data on their efficacy in breast cancer cell lines remains scarce. The available data on a mifepristone derivative, FZU-00,003, suggests that modifications to the mifepristone structure can enhance its anti-cancer activity in various breast cancer subtypes.[1] The lack of publicly available quantitative data for this compound's effects on cell viability, apoptosis, and cell cycle progression in breast cancer cells is a significant gap that hinders a direct, comprehensive comparison.
Future research should focus on conducting head-to-head in vitro and in vivo studies to directly compare the efficacy and safety profiles of this compound and mifepristone in a range of breast cancer models. Such studies are essential to determine the relative therapeutic potential of these two distinct progesterone receptor modulators.
References
A Comparative Guide to the Progesterone Receptor Antagonists: WAY-255348 and Onapristone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two progesterone (B1679170) receptor (PR) antagonists, WAY-255348 and onapristone (B1677295), intended to inform research and drug development in therapeutic areas where progesterone signaling is a key driver, such as oncology and gynecology. This comparison focuses on their distinct mechanisms of action, preclinical efficacy, and available clinical data.
Introduction
Progesterone receptor antagonism is a critical therapeutic strategy for a variety of hormone-dependent diseases. This compound and onapristone are two such antagonists that, despite sharing a common target, exhibit unique pharmacological profiles. This compound is a non-steroidal antagonist with a novel "passive" mechanism of action, while onapristone is a steroidal "silent" antagonist with a history of clinical investigation.[1][2] This guide aims to provide a comprehensive, data-driven comparison to aid researchers in selecting the appropriate tool for their preclinical and clinical investigations.
Mechanism of Action
Both this compound and onapristone are progesterone receptor antagonists, but they inhibit PR signaling through distinct molecular mechanisms.
This compound: This non-steroidal compound operates through a novel mechanism of "passive" antagonism.[3] Instead of inducing a conformational change in the PR that prevents coactivator binding, this compound binds to the receptor and prevents its progesterone-induced nuclear translocation and subsequent phosphorylation.[3][4] By sequestering the PR in the cytoplasm, it effectively blocks its access to target genes.[5]
Onapristone: As a steroidal antagonist, onapristone is considered a "silent" antagonist. It competitively binds to the progesterone receptor, preventing the conformational changes necessary for receptor activation and subsequent transcription of progesterone-responsive genes.[2][6]
Diagram: Progesterone Receptor Signaling Pathway
Caption: General overview of the progesterone receptor signaling cascade.
Diagram: this compound Mechanism of Action
Caption: this compound prevents PR nuclear translocation and phosphorylation.
Diagram: Onapristone Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Validation of WAY-255348 as a Selective Progesterone Receptor Antagonist: A Comparative Guide
This guide provides a comprehensive analysis of WAY-255348, a nonsteroidal progesterone (B1679170) receptor (PR) antagonist. It details its unique mechanism of action, compares it with other PR modulators, and provides experimental protocols to validate its selectivity and function. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and the Progesterone Receptor
The progesterone receptor is a nuclear receptor that plays a crucial role in reproductive biology and is implicated in various diseases, including breast cancer. It exists in two primary isoforms, PR-A and PR-B, which are transcribed from a single gene. PR-B is the full-length receptor, while PR-A is a truncated version. These isoforms can have different transcriptional activities, with PR-B generally being a stronger activator of progesterone-responsive genes and PR-A sometimes acting as a repressor.[1]
This compound is a potent, nonsteroidal PR antagonist that has been shown to inhibit the activity of progesterone.[2][3] Its nonsteroidal nature and distinct mechanism of action differentiate it from traditional steroidal PR modulators.[4][5]
Mechanism of Action
This compound exhibits a novel mechanism of "passive" antagonism.[4][6] Unlike typical steroidal antagonists that induce a distinct "antagonist" conformation of the PR, this compound promotes an agonist-like conformation.[2][3][4] Despite this, it functions as an antagonist by preventing the key downstream events necessary for PR activity.[4]
At effective antagonist concentrations, this compound's primary actions include:
-
Inhibition of Nuclear Translocation: It prevents the progesterone-induced movement of the PR from the cytoplasm into the nucleus.[2][4][5][7]
-
Prevention of Phosphorylation: It blocks the phosphorylation of the PR, a critical step for its activation.[2][4][7]
-
Blockade of Promoter Interactions: By keeping the PR out of the nucleus and in an unphosphorylated state, it prevents the receptor from binding to the promoter regions of target genes, thereby blocking transcription.[2][4][7]
A key characteristic of this compound is its concentration-dependent effects. At lower concentrations, it acts as a pure antagonist. However, at higher concentrations, it can induce nuclear translocation and phosphorylation of the PR on its own, leading to partial agonist activity.[3][4][8]
Data Presentation
While specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound are not consistently available in the public domain, the literature describes it as a potent antagonist.[1][9] The following tables provide a comparative overview of this compound and other PR modulators, and summarize its biological activities.
Table 1: Comparison of this compound with Other Progesterone Receptor Modulators
| Compound | Type | Mechanism of Action | Selectivity Notes |
| This compound | Nonsteroidal PR Antagonist | Prevents PR nuclear translocation and promoter interaction, despite inducing an agonist-like conformation.[1][2] | Data on selectivity for PR-A vs. PR-B is not publicly available.[1] |
| Mifepristone (RU-486) | Steroidal PR Antagonist | Competitively binds to the PR, inducing an antagonist conformation. | Also exhibits antagonist activity at the glucocorticoid receptor. Binds to both PR-A and PR-B.[1] |
| Ulipristal Acetate | Selective PR Modulator (SPRM) | Exhibits mixed agonist/antagonist activity depending on the target tissue. | Binds to both PR-A and PR-B. |
| Progesterone | Endogenous Agonist | Natural ligand that activates PR, leading to nuclear translocation, phosphorylation, and gene transcription.[6] | Binds to both PR-A and PR-B. |
Table 2: Summary of this compound Biological Activity
| Biological Effect | Description | Outcome |
| PR Binding | Binds to the progesterone receptor, inducing an agonist-like conformation.[3][4] | Receptor is bound by an antagonist. |
| Nuclear Translocation | At low concentrations, prevents progesterone-induced translocation of PR to the nucleus.[5][8] | PR is sequestered in the cytoplasm. |
| Phosphorylation | Inhibits progesterone-induced phosphorylation of the PR.[8] | PR remains in an inactive state. |
| Promoter Interaction | Prevents the PR from binding to progesterone response elements (PREs) on target genes.[8] | Inhibition of gene transcription. |
| Concentration Dependence | At high concentrations, can induce PR nuclear translocation and phosphorylation.[3][8] | Partial agonist activity. |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the selectivity and function of PR antagonists like this compound.
1. Progesterone Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.[1][9]
-
Materials:
-
Progesterone Receptor Source: Purified recombinant human PR or cytosolic extracts from PR-expressing cells (e.g., T47D breast cancer cells).[9]
-
Radiolabeled Ligand: High-affinity radiolabeled PR ligand such as [³H]-progesterone or [³H]-R5020.[8][9]
-
Test Compound: this compound.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer.
-
Microplates, filter mats, and a cell harvester.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the unlabeled reference compound.
-
In a microplate, incubate the PR source with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test compound or reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled reference compound).
-
Incubate to allow binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a cell harvester and filter mats.
-
Measure the radioactivity on the filter mats using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.[4]
-
2. Cell-Based Functional Reporter Gene Assay
-
Objective: To measure the functional antagonist activity of a test compound by quantifying its ability to inhibit progesterone-induced gene expression.[1]
-
Materials:
-
A mammalian cell line that does not endogenously express PR (e.g., HeLa or HEK293).
-
Expression plasmids for human PR-A and PR-B.
-
A reporter plasmid containing a progesterone-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Progesterone and the test compound (this compound).
-
Cell culture reagents.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the PR expression plasmid, the reporter plasmid, and the control plasmid.
-
After allowing for receptor expression, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of progesterone (a concentration that gives a submaximal response, e.g., EC₅₀). Include controls for basal activity (vehicle only) and maximal activation (progesterone only).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the activity of both the primary and control reporter genes using a luminometer.
-
-
Data Analysis:
-
Normalize the primary reporter gene activity to the control reporter gene activity.
-
Plot the normalized reporter activity against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value for the functional antagonist activity.
-
3. Immunofluorescence Assay for PR Nuclear Translocation
-
Objective: To visualize the subcellular localization of the progesterone receptor and determine if a test compound inhibits its translocation to the nucleus.[4]
-
Materials:
-
PR-expressing cells (e.g., T47D cells).[4]
-
Glass coverslips.
-
Progesterone and the test compound (this compound).
-
Fixative (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking buffer (e.g., bovine serum albumin in PBS).
-
Primary antibody against the progesterone receptor.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Procedure:
-
Culture the cells on glass coverslips.
-
Treat the cells with vehicle, progesterone, this compound, or a combination of progesterone and this compound for a specified time.[4]
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain.
-
Visualize the subcellular localization of the PR using a fluorescence microscope.
-
-
Data Analysis:
-
Qualitatively or quantitatively assess the localization of the PR (cytoplasmic vs. nuclear) under the different treatment conditions. Compare the progesterone-treated cells (expecting nuclear PR) with the cells co-treated with progesterone and this compound to determine if nuclear translocation is inhibited.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: Progesterone receptor signaling and antagonism by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Non-Steroidal Progesterone Receptor Antagonists: WAY-255348 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of WAY-255348 with other non-steroidal progesterone (B1679170) receptor (PR) antagonists, focusing on their distinct mechanisms of action, available performance data, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers in reproductive health, oncology, and endocrinology.
Introduction to Non-Steroidal PR Antagonists
Progesterone, acting via the progesterone receptor (PR), is a key regulator of female reproductive functions and is implicated in the pathophysiology of various diseases, including endometriosis, uterine fibroids, and certain cancers. Progesterone receptor antagonists are therefore of significant therapeutic interest. While classical PR antagonists are steroidal in nature, non-steroidal antagonists represent a newer class of compounds with the potential for improved selectivity and novel mechanisms of action.
This compound is a potent, non-steroidal PR antagonist that has garnered interest due to its unique mechanism of action, which distinguishes it from both steroidal antagonists and other non-steroidal counterparts.[1][2]
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and other PR antagonists lies in their molecular mechanism of inhibiting progesterone signaling.
This compound: A Novel Approach to PR Antagonism
This compound functions by binding to the progesterone receptor and preventing its progesterone-induced nuclear accumulation, phosphorylation, and subsequent interaction with promoter regions of target genes.[1][2] This "passive" antagonism is unique in that the conformation of the PR when bound to this compound is reported to be similar to that of an agonist-bound PR, yet it effectively blocks the downstream signaling cascade by sequestering the receptor in the cytoplasm.[1]
PF-02413873: Competitive Antagonism and Blockade of Nuclear Translocation
PF-02413873 is another non-steroidal PR antagonist that acts as a selective and fully competitive antagonist.[3][4][5] Its mechanism also involves blocking the nuclear translocation of the progesterone receptor, similar to this compound.[3][4][5]
Classical Steroidal Antagonists (e.g., Mifepristone): Inducing an Inactive Conformation
In contrast, classical steroidal antagonists like mifepristone (B1683876) (RU-486) bind to the progesterone receptor and induce a conformational change that prevents the recruitment of coactivators, rendering the receptor-DNA complex transcriptionally inactive.[6][7] This mechanism allows the receptor to translocate to the nucleus and bind to DNA, but it fails to initiate gene transcription.
Table 1: Comparison of Mechanisms of Action
| Feature | This compound | PF-02413873 | Mifepristone (Steroidal) |
| Chemical Class | Non-Steroidal | Non-Steroidal | Steroidal |
| Primary Mechanism | Prevents PR nuclear accumulation, phosphorylation, and promoter interactions[1][2] | Competitive antagonist; blocks PR nuclear translocation[3][4][5] | Induces a transcriptionally inactive PR conformation[6][7] |
| PR Conformation | Agonist-like[1] | Not specified | Antagonist-specific |
| PR Nuclear Translocation | Inhibited[1][2] | Inhibited[3][4][5] | Permitted |
| DNA Binding | Inhibited (indirectly) | Inhibited (indirectly) | Permitted |
Quantitative Performance Data
A significant challenge in directly comparing this compound with other non-steroidal PR antagonists is the limited availability of public quantitative data for this compound. However, data for PF-02413873 is available and provides a benchmark for a non-steroidal PR antagonist.
Table 2: In Vitro Binding and Functional Activity
| Compound | Target | Assay Type | Value | Reference |
| PF-02413873 | Progesterone Receptor | Radioligand Binding (MCF-7 cytosol) | Ki = 2.6 nM | [3][4] |
| This compound | Progesterone Receptor | Not Publicly Available | - | - |
| Mifepristone | Progesterone Receptor | In vitro assay | IC50 = 0.2 nM | [4] |
| Mifepristone | Glucocorticoid Receptor | In vitro assay | IC50 = 2.6 nM | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the classical progesterone receptor signaling pathway and the distinct points of intervention for different classes of PR antagonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize PR antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for the progesterone receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the progesterone receptor.
Materials:
-
Cell lysates or purified receptor preparations (e.g., from T47D cells or rabbit uterus).
-
Radiolabeled progestin (e.g., [3H]-R5020).
-
Test compounds (e.g., this compound, PF-02413873).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled progestin and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Progesterone Receptor Transactivation Assay
This cell-based assay measures the functional antagonist activity of a compound.
Objective: To determine the potency of a test compound in inhibiting progesterone-induced gene transcription.
Materials:
-
A human cell line expressing the progesterone receptor (e.g., T47D or Ishikawa cells).
-
A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Progesterone.
-
Test compounds.
-
Cell culture medium and reagents.
-
Luminometer.
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the PRE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of progesterone.
-
Include control wells with vehicle, progesterone alone, and test compound alone.
-
Incubate for a sufficient period to allow for gene expression (typically 24-48 hours).
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).
-
Normalize the reporter gene activity to the control plasmid activity.
-
Plot the normalized reporter activity against the concentration of the test compound to determine the IC50 for antagonist activity.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 872141-23-6|DC Chemicals [dcchemicals.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), on endometrial growth in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
Head-to-head comparison of WAY-255348 and ulipristal acetate
This guide provides a detailed, data-driven comparison of two progesterone (B1679170) receptor modulators: WAY-255348, a research compound with a novel mechanism of action, and ulipristal (B1683391) acetate (B1210297), a clinically approved selective progesterone receptor modulator (SPRM). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data and protocols.
Executive Summary
This compound and ulipristal acetate both target the progesterone receptor (PR), a key mediator in reproductive health and various pathologies. While both compounds exhibit antagonistic effects on the progesterone receptor, their molecular mechanisms and clinical development status differ significantly. This compound is a potent, nonsteroidal PR antagonist that functions by preventing the nuclear translocation of the progesterone receptor. In contrast, ulipristal acetate is a well-characterized SPRM with both antagonistic and partial agonistic properties, and it is clinically used for emergency contraception and the treatment of uterine fibroids.
Comparative Data
The following tables summarize the available quantitative and qualitative data for this compound and ulipristal acetate, facilitating a direct comparison of their key characteristics.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Ulipristal Acetate |
| Compound Type | Nonsteroidal Progesterone Receptor (PR) Antagonist | Selective Progesterone Receptor Modulator (SPRM) |
| Primary Target | Progesterone Receptor (PR) | Progesterone Receptor (PR) |
| Mechanism of Action | Binds to the PR in the cytoplasm, preventing progesterone-induced nuclear accumulation, phosphorylation, and subsequent promoter interactions.[1] At higher concentrations, it can exhibit partial agonist activity.[1] | Acts as a progesterone receptor modulator with both antagonistic and partial agonistic effects, depending on the target tissue and hormonal environment.[2] It inhibits or delays ovulation and alters the endometrium.[3] |
| Clinical Status | Preclinical research compound. No publicly available information on clinical trials. | Approved for clinical use in emergency contraception and the treatment of uterine fibroids.[4] |
Table 2: Receptor Binding Affinity
| Receptor | This compound (Ki/IC50) | Ulipristal Acetate (Relative Binding Affinity) |
| Progesterone Receptor (PR) | Potent antagonist; specific Ki/IC50 value not publicly available.[5][6] | Binds with high affinity; approximately 6 times the affinity of endogenous progesterone.[7] |
| Glucocorticoid Receptor (GR) | Data not publicly available. | Binds to the GR, but with significantly lower affinity than to the PR.[3][7] |
| Androgen Receptor (AR) | Data not publicly available. | Binds to the AR, but with weak affinity.[3][7] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the signaling pathways of the progesterone receptor and the mechanisms of action of this compound and ulipristal acetate, as well as a typical experimental workflow for characterizing these compounds.
Detailed Experimental Protocols
This compound: In Vitro Characterization
The following protocols are generalized from common methodologies used to characterize novel progesterone receptor modulators like this compound.
-
Objective: To determine the binding affinity (IC50 and subsequently Ki) of this compound for the progesterone receptor.
-
Materials:
-
Source of PR: T47D human breast cancer cell lysate or purified recombinant human PR.
-
Radioligand: [³H]-progesterone.
-
Test compound: this compound.
-
Assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate a fixed concentration of the PR source and [³H]-progesterone with varying concentrations of this compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).
-
After incubation, separate bound from free radioligand using a filter-based method.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding and plot against the concentration of this compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional antagonist activity of this compound on PR-mediated gene transcription.
-
Materials:
-
T47D cells stably expressing a progesterone response element (PRE)-driven luciferase reporter gene.
-
Cell culture medium.
-
Progesterone (agonist).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Plate the T47D-PRE-Luc cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of progesterone (e.g., EC80).
-
Include controls for basal activity (vehicle only) and maximal progesterone-induced activity.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of progesterone-induced luciferase activity for each concentration of this compound to determine the IC50 value.
-
Ulipristal Acetate: Clinical Trial Protocol for Emergency Contraception
The following is a summary of a typical Phase III clinical trial protocol for evaluating the efficacy and safety of ulipristal acetate for emergency contraception.
-
Study Design: Randomized, multicenter, non-inferiority trial.
-
Participants: Healthy women of reproductive age with regular menstrual cycles seeking emergency contraception within 120 hours of unprotected sexual intercourse.
-
Intervention:
-
Experimental Arm: Single oral dose of 30 mg ulipristal acetate.
-
Comparator Arm: Single oral dose of 1.5 mg levonorgestrel (B1675169) (another emergency contraceptive).
-
-
Primary Endpoint: Pregnancy rate in women who received emergency contraception within a specified timeframe (e.g., 72 or 120 hours) of unprotected intercourse.
-
Methodology:
-
Participants are randomly assigned to receive either ulipristal acetate or the comparator.
-
Treatment administration is supervised at the clinical site.
-
Follow-up is conducted 5-7 days after the expected onset of the next menses.
-
Pregnancy status is determined by urine or serum hCG testing.
-
Safety and tolerability are assessed by monitoring adverse events.
-
-
Statistical Analysis: The pregnancy rates between the two groups are compared to determine if ulipristal acetate is non-inferior to the comparator.
Conclusion
This compound and ulipristal acetate represent two distinct approaches to progesterone receptor modulation. This compound, with its unique mechanism of sequestering the PR in the cytoplasm, is a valuable research tool for dissecting the intricacies of progesterone signaling. Its development status is preclinical, and further studies are required to ascertain its therapeutic potential.
Ulipristal acetate, on the other hand, is a clinically validated SPRM with a well-established efficacy and safety profile for its approved indications. Its ability to act as both a progesterone antagonist and partial agonist provides a nuanced modulation of the progesterone system.
The lack of publicly available quantitative binding affinity data for this compound currently limits a direct potency comparison with ulipristal acetate. However, the qualitative description of this compound as a "potent" antagonist suggests it is a compound of significant interest. Future research, particularly head-to-head preclinical studies, would be invaluable in further elucidating the comparative pharmacology of these two progesterone receptor modulators.
References
- 1. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Emergency contraception: potential role of ulipristal acetate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of WAY-255348 Cross-Reactivity with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide summarizes the known activity of WAY-255348 at the progesterone (B1679170) receptor and highlights the current data gap regarding its selectivity profile. Detailed experimental methodologies for assessing steroid receptor cross-reactivity are provided to facilitate further investigation.
Data Presentation: Steroid Receptor Binding Profile of this compound
The following table summarizes the known binding affinity of this compound for the human progesterone receptor. It is important to note the absence of specific quantitative data for other steroid receptors, a critical consideration for its therapeutic development and application in research.
| Target Receptor | Compound | Binding Affinity (IC50/Ki) | Reference |
| Progesterone Receptor (PR) | This compound | Potent Antagonist (Specific values not publicly available) | [1] |
| Androgen Receptor (AR) | This compound | Data not available | |
| Estrogen Receptor (ER) | This compound | Data not available | |
| Glucocorticoid Receptor (GR) | This compound | Data not available | |
| Mineralocorticoid Receptor (MR) | This compound | Data not available |
Experimental Protocols
To determine the cross-reactivity of a compound like this compound, a series of in vitro binding and functional assays are typically employed. Below are detailed methodologies for such key experiments.
Steroid Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound for a panel of steroid receptors (PR, AR, ER, GR, MR).
Materials:
-
Receptor Source: Purified recombinant human steroid receptors (PR, AR, ER, GR, MR) ligand-binding domains.
-
Radiolabeled Ligands:
-
PR: [³H]-Progesterone or [³H]-Mifepristone
-
AR: [³H]-Testosterone or [³H]-Mibolerone
-
ER: [³H]-Estradiol
-
GR: [³H]-Dexamethasone
-
MR: [³H]-Aldosterone
-
-
Test Compound: this compound
-
Reference Compounds: Unlabeled progesterone, testosterone, estradiol, dexamethasone, and aldosterone.
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation Cocktail
-
96-well filter plates and a cell harvester
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the respective recombinant steroid receptor and its corresponding radiolabeled ligand.
-
Competition: Add increasing concentrations of the unlabeled test compound or reference compound to the wells. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled reference compound).
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of the Progesterone Receptor
The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor, the primary target of this compound.
Caption: Progesterone Receptor Signaling Pathway.
Experimental Workflow for Assessing Steroid Receptor Cross-Reactivity
This diagram outlines a typical workflow for determining the selectivity profile of a test compound against a panel of steroid receptors.
Caption: Workflow for Steroid Receptor Cross-Reactivity Assessment.
References
Confirming In Vivo Target Engagement of WAY-255348: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in preclinical development. This guide provides a comparative overview of methodologies to confirm in vivo target engagement of WAY-255348, a potent and selective nonsteroidal progesterone (B1679170) receptor (PR) antagonist. The performance of these methods will be compared with approaches used for other well-established PR antagonists, mifepristone (B1683876) and ulipristal (B1683391) acetate (B1210297).
This compound operates through a novel mechanism of passive antagonism. Unlike classic steroidal antagonists, it induces an "agonist-like" conformation in the progesterone receptor while still preventing downstream signaling events such as nuclear accumulation, phosphorylation, and promoter interactions.[1] This unique mode of action underscores the importance of robust in vivo target engagement confirmation to correlate pharmacokinetic profiles with pharmacodynamic effects. A primary challenge in the in vivo application of this compound is its low water solubility, necessitating careful formulation for effective delivery.[2]
Comparison of In Vivo Target Engagement Methodologies
| Methodology | Description | This compound Application | Alternative PR Antagonists (Mifepristone, Ulipristal Acetate) | Advantages | Limitations |
| Ex Vivo Receptor Occupancy Assay | Measures the percentage of target receptors occupied by a drug after in vivo administration. Tissues are collected, and the remaining unoccupied receptors are quantified using a radiolabeled ligand. | Feasible. Would involve administering this compound to animals, followed by tissue harvesting (e.g., uterus, brain) and incubation with a radiolabeled PR agonist to determine the displacement by this compound. | Applied. Mifepristone's binding to progesterone receptors in various tissues has been studied, confirming its in vivo target engagement.[3] | Provides a quantitative measure of receptor occupancy in specific tissues. | Requires the use of radioactivity and is an endpoint assay, precluding longitudinal studies in the same animal. |
| Downstream Biomarker Analysis | Measures the modulation of a biological marker known to be regulated by the target. This can include changes in gene expression, protein phosphorylation, or cell proliferation. | Highly Relevant. Assessing changes in PR-regulated genes or the proliferation marker Ki67 in target tissues (e.g., endometrium, breast cancer xenografts) following this compound administration would provide strong evidence of target engagement. | Demonstrated. Ulipristal acetate has been shown to reduce the proliferation marker Ki67 in breast tissue, confirming its in vivo antagonistic effect on the progesterone receptor.[4] | Provides functional confirmation of target engagement and can be highly sensitive. Can be assessed through techniques like immunohistochemistry or qPCR. | The relationship between receptor occupancy and the biomarker response may be complex and non-linear. Requires well-validated biomarkers. |
| Positron Emission Tomography (PET) Imaging | A non-invasive imaging technique that uses a radiolabeled tracer that binds to the target receptor. A competing drug will displace the tracer, leading to a reduction in the PET signal, which can be used to quantify receptor occupancy. | Potentially Applicable. Would require the development of a specific and high-affinity PET radioligand for the progesterone receptor. | Limited Application. While PET is a powerful tool, the development of specific PET tracers for the progesterone receptor has been challenging, limiting its widespread use for this target. | Non-invasive, allowing for longitudinal studies in the same animal and translation to clinical studies. Provides spatial information on target engagement throughout the body. | Requires specialized and expensive equipment and the availability of a suitable radiotracer. |
| In Vivo Efficacy Studies | Assesses the therapeutic effect of the compound in a relevant animal model of disease. For PR antagonists, this could involve models of endometriosis, uterine fibroids, or breast cancer. | Essential. Demonstrating a dose-dependent anti-tumor effect in a progesterone-dependent xenograft model would provide strong, albeit indirect, evidence of target engagement.[5] | Extensively Used. Both mifepristone and ulipristal acetate have demonstrated efficacy in various in vivo models, which has been crucial for their clinical development.[3][4] | Directly assesses the desired therapeutic outcome. | Does not directly measure target interaction and can be influenced by off-target effects or other pharmacokinetic/pharmacodynamic factors. |
Progesterone Receptor Signaling Pathway
The progesterone receptor mediates its effects through both classical genomic and non-classical rapid signaling pathways. Understanding this pathway is crucial for interpreting the effects of antagonists like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on WAY-255348: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-255348, a novel nonsteroidal progesterone (B1679170) receptor (PR) antagonist, with alternative PR modulators. The information is based on published findings to assist researchers in understanding and potentially replicating key experiments.
This compound distinguishes itself through a unique "passive" mechanism of action. Unlike traditional steroidal antagonists, it does not induce a classic antagonist conformation in the progesterone receptor. Instead, it prevents the progesterone-induced nuclear translocation and phosphorylation of the receptor.[1][2] This guide delves into the available data, experimental methodologies, and the signaling pathway of this compound in comparison to other well-known progesterone receptor antagonists such as mifepristone, ulipristal (B1683391) acetate, and onapristone.
Quantitative Data Comparison
A significant challenge in directly replicating the original findings on this compound is the limited availability of specific quantitative data, such as IC50 or Ki values, in the public domain. While consistently described as a "potent" antagonist, precise figures from the primary literature are not readily accessible. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Activity of this compound and Comparator Progesterone Receptor Antagonists
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Progesterone Receptor | PRE-Luciferase Reporter | T47D | ~1-10 (estimated) | [2] |
| Progesterone Receptor | Cell Proliferation | T47D | ~10-100 (estimated) | [2] | |
| Mifepristone (RU-486) | Progesterone Receptor | Competitive Binding | - | ~0.6 | [3] |
| Glucocorticoid Receptor | Competitive Binding | - | ~2.6 | [3] | |
| Ulipristal Acetate | Progesterone Receptor | - | - | Data not readily available | [4] |
| Onapristone | Progesterone Receptor | - | - | Data not readily available | [5][6] |
Note: The IC50 values for this compound are estimations from secondary sources and should be empirically determined.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for essential experiments are provided below.
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the progesterone receptor.
Materials:
-
Purified recombinant human progesterone receptor or cell lysates from PR-expressing cells (e.g., T47D).
-
Radiolabeled progestin (e.g., [³H]-progesterone or [³H]-R5020).
-
Test compound (this compound).
-
Unlabeled progesterone (for standard curve).
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation fluid and counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled progestin with the progesterone receptor source in the presence of increasing concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity by liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Progesterone Receptor (PR) Antagonist Activity in a Luciferase Reporter Gene Assay
Objective: To measure the ability of a test compound to inhibit progesterone-induced transcription.
Materials:
-
T47D cells stably or transiently transfected with a progesterone response element (PRE)-driven luciferase reporter construct.
-
Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum.
-
Test compound (this compound).
-
Progesterone.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected T47D cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of progesterone (e.g., 1 nM) in the continued presence of the test compound.
-
Incubate for 18-24 hours to allow for luciferase gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of progesterone-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
T47D Cell Proliferation Assay
Objective: To assess the effect of a test compound on progesterone-induced cell proliferation.
Materials:
-
T47D breast cancer cells.
-
Cell culture medium.
-
Test compound (this compound).
-
Progesterone.
-
Cell proliferation assay reagent (e.g., MTS or WST-1).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed T47D cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound in the presence or absence of progesterone.
-
Incubate for 3-5 days.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of progesterone-induced cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound as a progesterone receptor antagonist.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Context Therapeutics Reports Encouraging Phase 1 Safety and Efficacy Data of Apristor® in Progesterone Receptor Positive Cancers - BioSpace [biospace.com]
- 6. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
WAY-255348: A Novel Approach to Progesterone Receptor Antagonism in Breast Cancer Therapy
A Comparative Analysis Against Standard-of-Care Endocrine Therapies
In the landscape of progesterone (B1679170) receptor-positive (PR+) breast cancer treatment, the quest for more effective and targeted therapies is ongoing. WAY-255348, a potent, nonsteroidal progesterone receptor (PR) antagonist, has emerged as a compound of interest due to its unique mechanism of action. This guide provides a comprehensive comparison of this compound with the established standard-of-care endocrine therapies, focusing on their mechanisms, available efficacy data, and the experimental frameworks used for their evaluation.
This compound distinguishes itself by its novel method of inhibiting progesterone activity. Unlike many other PR modulators, it prevents the progesterone-induced nuclear accumulation, phosphorylation, and subsequent interactions of the progesterone receptor with gene promoters.[1] This "passive" antagonism offers a potentially distinct therapeutic advantage in overcoming resistance mechanisms that can develop with existing hormonal treatments.[1]
While direct head-to-head clinical trial data comparing this compound with standard-of-care therapies are not currently available in the public domain, this guide will provide a framework for understanding its potential positioning by examining the established efficacy of current treatments for PR-positive breast cancer.
Progesterone Receptor Signaling Pathway
The progesterone receptor, a nuclear transcription factor, plays a pivotal role in the growth of PR-positive breast cancers. The following diagram illustrates the signaling pathway and the point of intervention for this compound.
Standard-of-Care Therapies for PR-Positive Breast Cancer
The current therapeutic landscape for PR-positive breast cancer is dominated by endocrine therapies that target the estrogen and progesterone signaling pathways. These treatments have demonstrated significant efficacy in reducing the risk of recurrence and improving survival rates.
| Therapy Class | Examples | Mechanism of Action |
| Selective Estrogen Receptor Modulators (SERMs) | Tamoxifen (B1202) | Competitively binds to estrogen receptors (ER), acting as an antagonist in breast tissue. |
| Aromatase Inhibitors (AIs) | Anastrozole (B1683761), Letrozole (B1683767), Exemestane | Inhibit the aromatase enzyme, thereby blocking the peripheral conversion of androgens to estrogens. Primarily used in postmenopausal women. |
| Selective Estrogen Receptor Degraders (SERDs) | Fulvestrant (B1683766) | Binds to the ER and promotes its degradation, leading to a reduction in ER levels. |
| Ovary Suppressants (GnRH Agonists) | Leuprolide, Goserelin | Suppress ovarian function, leading to a significant reduction in estrogen production. Used in premenopausal women. |
Comparative Efficacy of Standard-of-Care Therapies
Extensive clinical trials have established the efficacy of these standard-of-care therapies. The following table summarizes key findings from pivotal studies, providing a benchmark for the performance of current treatments.
| Therapy/Trial | Comparison | Key Efficacy Endpoint | Result |
| Anastrozole (ATAC trial) | vs. Tamoxifen | Disease-Free Survival (DFS) | Anastrozole showed a significant improvement in DFS compared to tamoxifen in postmenopausal women with hormone receptor-positive early breast cancer.[2] |
| Letrozole (BIG 1-98 trial) | vs. Tamoxifen | Disease-Free Survival (DFS) | Letrozole was superior to tamoxifen in improving DFS in postmenopausal women with hormone receptor-positive early breast cancer.[3] |
| Fulvestrant (FALCON trial) | vs. Anastrozole | Progression-Free Survival (PFS) | In postmenopausal women with hormone receptor-positive advanced breast cancer who had not received prior endocrine therapy, fulvestrant significantly improved PFS compared to anastrozole. |
| AIs vs. Tamoxifen (Meta-analysis) | Aromatase Inhibitors vs. Tamoxifen | Breast Cancer Recurrence | A meta-analysis of randomized trials showed that aromatase inhibitors reduce recurrence rates by about 30% compared with tamoxifen during active treatment.[4] |
| AIs + Ovarian Suppression vs. Tamoxifen + Ovarian Suppression (Meta-analysis) | AIs vs. Tamoxifen in premenopausal women | Breast Cancer Recurrence | In premenopausal women receiving ovarian suppression, using an aromatase inhibitor reduced the risk of breast cancer recurrence compared to tamoxifen.[5][6] |
Experimental Protocols for Efficacy Evaluation
The evaluation of novel compounds like this compound and the comparison with existing therapies rely on a series of well-defined preclinical and clinical experimental protocols.
Preclinical Evaluation Workflow
A typical preclinical workflow to assess the efficacy of a new PR antagonist would involve a series of in vitro and in vivo studies.
Detailed Methodologies:
-
Receptor Binding Assays: These assays determine the affinity (Ki) of the compound for the progesterone receptor. A radiolabeled progestin is incubated with a source of PR (e.g., cell lysates) in the presence of varying concentrations of the test compound. The displacement of the radioligand is measured to calculate the inhibitory constant.
-
Cell-Based Proliferation Assays: PR-positive breast cancer cell lines (e.g., T47D, MCF-7) are treated with progesterone to stimulate growth, along with increasing concentrations of the test compound. Cell viability is measured over time using assays such as MTT or CellTiter-Glo® to determine the concentration that inhibits cell growth by 50% (IC50).
-
Gene Expression Analysis: Cells are treated with the compound, and the expression levels of known progesterone-responsive genes are quantified using techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing.
-
Xenograft Models: Human breast cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, a standard-of-care therapy, or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy.
Conclusion
This compound represents a promising therapeutic agent due to its novel mechanism of progesterone receptor antagonism. While direct comparative efficacy data against standard-of-care therapies are not yet available, the established benchmarks of current treatments provide a clear context for the level of efficacy that would be required for a new agent to be considered a significant advancement. The preclinical data on this compound's mechanism of action suggest it could offer advantages, particularly in overcoming certain forms of endocrine resistance.[1] Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in the management of PR-positive breast cancer. Researchers and drug development professionals should focus on head-to-head preclinical studies in relevant models of endocrine-sensitive and resistant breast cancer to build a strong rationale for clinical investigation.
References
- 1. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the ATAC study: tamoxifen versus anastrozole in early-stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of letrozole and tamoxifen in postmenopausal women with early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibitors versus tamoxifen in early breast cancer: patient-level meta-analysis of the randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase inhibitors versus tamoxifen in premenopausal women with oestrogen receptor-positive early-stage breast cancer treated with ovarian suppression: a patient-level meta-analysis of 7030 women from four randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatase inhibitors versus tamoxifen in premenopausal women with oestrogen receptor-positive early-stage breast cancer treated with ovarian suppression: a patient-level meta-analysis of 7030 women from four randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of WAY-255348's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of WAY-255348, a novel non-steroidal progesterone (B1679170) receptor (PR) antagonist. Due to the limited publicly available data on this compound, this document leverages preclinical and clinical findings from other well-characterized PR antagonists, namely onapristone (B1677295) and mifepristone (B1683876), to offer a comprehensive overview of the therapeutic potential of this drug class in PR-positive cancers, particularly breast cancer.
Executive Summary
This compound is a potent progesterone receptor antagonist with a unique "passive" mechanism of action that distinguishes it from traditional steroidal antagonists.[1] It effectively blocks progesterone-induced nuclear accumulation, phosphorylation, and subsequent promoter interactions of the PR.[1] While its potential in treating PR-positive breast cancer is recognized, a lack of extensive public data necessitates a comparative approach to evaluate its anti-tumor prospects. This guide presents available information on this compound alongside a detailed review of the anti-tumor effects of onapristone and mifepristone, for which there is a more substantial body of preclinical and clinical evidence. This comparative analysis aims to provide researchers with the necessary context to assess the potential of this compound and to inform future research and development in this area.
Comparative Analysis of Progesterone Receptor Antagonists
This section details the mechanism of action and available anti-tumor activity data for this compound, onapristone, and mifepristone.
This compound: A Novel Passive Antagonist
This compound inhibits the activity of progesterone through a novel molecular mechanism.[1] Unlike typical steroidal antagonists, it does not induce a classic "antagonist" conformation of the progesterone receptor.[1] Instead, it prevents the progesterone-induced nuclear translocation and phosphorylation of the receptor, thereby blocking its ability to interact with gene promoters.[1] At lower, physiologically relevant concentrations, it acts as a pure antagonist.[1]
Currently, there is a paucity of publicly available quantitative data from in vitro or in vivo studies specifically validating the anti-tumor activity of this compound.
Onapristone: A Well-Characterized PR Antagonist
Onapristone is a potent and specific progesterone receptor antagonist that has been evaluated in multiple preclinical and clinical studies for its anti-tumor effects.[2]
Mifepristone (RU-486): A PR Modulator with Anti-Cancer Properties
Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. Its anti-tumor activity has been investigated in various cancer models, particularly in breast cancer.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-tumor activity of onapristone and mifepristone from preclinical and clinical studies.
Table 1: Preclinical Anti-Tumor Activity of Onapristone
| Model System | Treatment | Outcome | Reference |
| DMBA-induced rat mammary tumors | Onapristone + Tamoxifen | 86-100% tumor remission (comparable to ovariectomy) | [3] |
| NMU-induced rat mammary tumors | Onapristone + Tamoxifen | Potentiation of anti-tumor effect compared to monotherapy | [3] |
| T47D breast cancer cells (in vitro) | Onapristone | Concentration-dependent inhibition of cell proliferation | [4] |
| MCF7 and BT474 breast cancer cells (3D tumorsphere) | Onapristone | Blocked progesterone-induced cell survival | [4] |
Table 2: Clinical Anti-Tumor Activity of Onapristone
| Clinical Trial Phase | Cancer Type | Treatment | Key Findings | Reference |
| Phase II | ER+, HER2- Metastatic Breast Cancer | Onapristone + Fulvestrant | Median time to progression: 63 days; 4 of 11 patients had stable disease. | [1] |
| Phase II | Primary Breast Cancer | Onapristone (100 mg/day) | 56% partial response, 11% stable disease (overall remission rate of 67%). | [5] |
| Phase Ib | ER+, PR+, HER2- Metastatic Breast Cancer | Onapristone ER + Letrozole + Palbociclib | Dose-escalation study to determine safety and best dose. | [[“]] |
Table 3: Preclinical Anti-Tumor Activity of Mifepristone
| Model System | Treatment | Outcome | Reference |
| MCF-7 human breast cancer xenografts in nude mice | Mifepristone + Tamoxifen | Complete inhibition or prevention of tumor growth | [7] |
| MCF-7 human breast cancer cells (in vitro) | Mifepristone + 4-hydroxytamoxifen | Additive induction of apoptosis | [8] |
| Triple-negative breast cancer (TNBC) cell lines | FZU-00,003 (Mifepristone derivative) | More potent growth inhibition than mifepristone | [9] |
Table 4: Clinical Anti-Tumor Activity of Mifepristone
| Clinical Trial Phase | Cancer Type | Treatment | Key Findings | Reference |
| Presurgical Window of Opportunity Trial (MIPRA) | Luminal Breast Cancer (PRA/PRB > 1.5) | Mifepristone (200 mg/day) | 49.62% decrease in Ki67 staining; 14 of 20 patients responded. | [10][11] |
| Phase II | Advanced HER2-negative Breast Cancer | Mifepristone + Pembrolizumab | Study closed early due to skin toxicity. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Progesterone Receptor Signaling Pathway
References
- 1. Discovery of a novel mechanism of steroid receptor antagonism: this compound modulates progesterone receptor cellular localization and promoter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. consensus.app [consensus.app]
- 7. Onapristone - Wikipedia [en.wikipedia.org]
- 8. Facebook [cancer.gov]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of WAY-255348: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the novel progesterone (B1679170) receptor (PR) antagonist WAY-255348, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential, safety-focused procedures based on general best practices for the handling and disposal of research-grade chemical compounds.
Immediate Safety and Handling Protocols
Given that this compound is a potent, biologically active compound intended for research use only, it is imperative to handle it with care to avoid personal exposure and environmental contamination.[1]
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on established guidelines for the disposal of chemical waste from laboratories and should be followed in the absence of specific instructions for this compound.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be treated as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical. For solid waste, a securely sealed plastic bag or a screw-cap container is appropriate. For liquid waste (e.g., solutions in DMSO), a chemical-resistant bottle is required.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and any known hazards.
-
-
Storage:
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office. This is the most critical step. Your EHS department is responsible for the proper collection, management, and disposal of chemical waste in accordance with local, state, and federal regulations.
-
Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is unsafe, environmentally irresponsible, and likely a violation of regulations.
-
Key Data for this compound
The following table summarizes the available quantitative data for this compound, which is essential for proper record-keeping and communication with your EHS department.
| Property | Value | Source |
| CAS Number | 872141-23-6 | [1] |
| Molecular Formula | C₁₆H₁₄FN₃O | [1] |
| Molecular Weight | 283.30 g/mol | [1] |
| Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months) | [1] |
| Solubility | Soluble in DMSO, not soluble in water | [1] |
Mechanism of Action: Progesterone Receptor Signaling Pathway
This compound functions as a potent, nonsteroidal antagonist of the progesterone receptor (PR).[1][2] Its mechanism of action involves binding to the PR and subsequently preventing progesterone-induced nuclear accumulation, phosphorylation, and the interaction of the receptor with gene promoters.[1][2] This ultimately inhibits the downstream effects of progesterone signaling.
Caption: Progesterone Receptor signaling pathway and inhibition by this compound.
By adhering to these general safety and disposal protocols, and by working closely with your institution's EHS department, you can ensure the safe and responsible management of this compound waste in your laboratory.
References
Personal protective equipment for handling WAY-255348
Essential Safety and Handling Guide for WAY-255348
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound, a potent nonsteroidal progesterone (B1679170) receptor (PR) antagonist. All personnel must review and understand this information before working with this compound.
This compound is utilized in research investigating reproductive disorders and progesterone receptor-positive breast cancer.[1] As a potent pharmaceutical compound, it requires stringent safety protocols to prevent occupational exposure.[2]
Personal Protective Equipment (PPE)
The primary goal is to prevent all contact with this compound. The following PPE is mandatory when handling the compound in solid or solution form.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Check for perforations before and during use. Change gloves immediately if contaminated, torn, or after extended use. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body Protection | Disposable Lab Coat | A disposable, fluid-resistant lab coat is required. It should be changed immediately if contaminated. Do not wear lab coats outside of the designated work area. |
| Respiratory Protection | N95 Respirator or Higher | When handling the solid compound or when aerosolization is possible, a properly fitted N95 respirator is the minimum requirement. For procedures with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be necessary. |
Operational Plan: Handling and Storage
Adherence to these procedures is critical for minimizing exposure risk.
Engineering Controls:
-
All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a containment glove box.
-
The work area should be under negative pressure relative to adjacent spaces to prevent the escape of airborne particles.[3]
Solution Preparation:
-
This compound is soluble in Dimethyl Sulfoxide (DMSO) and insoluble in water.[4][5]
-
To prepare aqueous dilutions from a DMSO stock, add the stock solution slowly to the aqueous buffer while vortexing to prevent precipitation.[5]
-
The final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[6]
Storage:
| Form | Storage Condition | Duration |
|---|---|---|
| Solid | -20°C | Long-term (months to years)[4] |
| DMSO Stock Solution | 4°C | Short-term (days to weeks)[4][5] |
| | -20°C or -80°C | Long-term (months to years)[5] |
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[5]
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full PPE outlined above.
-
Contain and Clean:
-
Solid Spill: Gently cover the spill with absorbent material to avoid raising dust. Moisten the material with a suitable solvent (e.g., isopropanol) and carefully wipe up the spill.
-
Liquid Spill: Absorb the spill with an inert, absorbent material.
-
-
Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol (B145695) solution.
-
Dispose: All cleaning materials must be disposed of as hazardous waste.
In Case of Exposure:
| Exposure Route | First Aid Measures |
|---|---|
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
Seek immediate medical attention after any exposure.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
